molecular formula C19H15NO3 B3094456 3-(3-Benzyloxyphenyl)isonicotinic acid CAS No. 1258625-06-7

3-(3-Benzyloxyphenyl)isonicotinic acid

Cat. No.: B3094456
CAS No.: 1258625-06-7
M. Wt: 305.3 g/mol
InChI Key: VXDRIENYJLNTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Benzyloxyphenyl)isonicotinic acid is a useful research compound. Its molecular formula is C19H15NO3 and its molecular weight is 305.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Benzyloxyphenyl)isonicotinic acid is 305.10519334 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Benzyloxyphenyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Benzyloxyphenyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-phenylmethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)17-9-10-20-12-18(17)15-7-4-8-16(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDRIENYJLNTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688421
Record name 3-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258625-06-7
Record name 3-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pharmacological Potential of 3-(3-Benzyloxyphenyl)isonicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of isonicotinic acid have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the untapped potential of a specific subclass: 3-(3-Benzyloxyphenyl)isonicotinic acid derivatives. While direct research on this particular family of compounds is nascent, this document provides a comprehensive framework for their exploration, drawing upon established synthetic methodologies and the known biological activities of structurally related isonicotinic acid analogs. We will explore potential therapeutic applications, propose synthetic strategies, and outline key experimental protocols for their biological evaluation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this promising, yet underexplored, chemical space.

Introduction: The Isonicotinic Acid Scaffold - A Privileged Motif in Drug Discovery

Isonicotinic acid, a simple pyridine-4-carboxylic acid, is the foundational structure for a multitude of clinically significant therapeutic agents. Its most notable derivative is isoniazid, a cornerstone in the treatment of tuberculosis for decades. The isonicotinic acid core has proven to be a highly adaptable pharmacophore, with its derivatives exhibiting a remarkable range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

The introduction of a substituted phenyl ring at the 3-position of the isonicotinic acid nucleus, as in the case of 3-(3-Benzyloxyphenyl)isonicotinic acid, offers a compelling strategy for the development of novel therapeutic agents. The benzyloxyphenyl moiety provides a lipophilic domain that can enhance membrane permeability and facilitate interactions with hydrophobic pockets of biological targets. This structural modification opens up new avenues for modulating the pharmacological profile of the isonicotinic acid scaffold.

This guide will provide a forward-looking perspective on the pharmacological potential of 3-(3-Benzyloxyphenyl)isonicotinic acid derivatives, offering insights into their design, synthesis, and biological evaluation.

Synthetic Strategies for 3-(3-Benzyloxyphenyl)isonicotinic Acid and its Derivatives

The synthesis of the core molecule, 3-(3-Benzyloxyphenyl)isonicotinic acid, can be approached through established cross-coupling methodologies. A plausible and efficient route involves the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthesis of the Core Scaffold

A logical synthetic pathway would involve the coupling of a boronic acid or ester derivative of 3-benzyloxyphenyl with a halogenated isonicotinic acid derivative.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway A 3-Bromophenol B 3-Benzyloxyphenylboronic acid A->B 1. Benzyl bromide, K2CO3 2. Isopropylmagnesium chloride, B(OiPr)3 D Methyl 3-(3-benzyloxyphenyl)isonicotinate B->D Pd(PPh3)4, Na2CO3 C Methyl 3-bromoisonicotinate C->D E 3-(3-Benzyloxyphenyl)isonicotinic acid D->E LiOH, THF/H2O COX Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation COX_Enzymes->PGG2 Inhibitor 3-(3-Benzyloxyphenyl)isonicotinic acid derivative Inhibitor->COX_Enzymes Inhibition Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation Downstream Downstream Effectors AKT->Downstream Cell_Proliferation Cell Proliferation & Survival Downstream->Cell_Proliferation Inhibitor 3-(3-Benzyloxyphenyl)isonicotinic acid derivative Inhibitor->PI3K Inhibition

Sources

Thermodynamic Stability Profiling of Benzyloxyphenyl-Substituted Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profiling of benzyloxyphenyl-substituted isonicotinic acids . This scaffold, characterized by a zwitterionic isonicotinic acid core coupled with a lipophilic benzyloxyphenyl tail, presents unique challenges in solid-state chemistry and formulation science.

This guide is structured to provide a self-validating workflow for assessing the thermodynamic landscape of these compounds, focusing on polymorphism, solubility equilibria, and phase behavior.

Executive Summary & Chemical Context

Benzyloxyphenyl-substituted isonicotinic acids represent a class of pharmacophores often explored in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and antimycobacterial agents. Structurally, these molecules combine a polar, ionizable headgroup (isonicotinic acid) with a flexible, hydrophobic tail (benzyloxyphenyl).

Thermodynamic Challenge: The stability of this class is governed by the competition between the strong hydrogen-bonding potential of the carboxylic acid/pyridine motif (head-to-tail zwitterionic interactions) and the dispersive


 stacking forces of the benzyloxyphenyl moiety. This competition frequently results in conformational polymorphism  and complex solubility-pH profiles, necessitating a rigorous thermodynamic assessment to ensure developability.
Structural Determinants of Stability[1]
  • The Isonicotinic Core: Capable of zwitterionic equilibrium (

    
    ), driving high lattice energy and high melting points.
    
  • The Benzyloxy Linker: The

    
     ether linkage introduces rotational degrees of freedom, increasing the entropy of the system and the likelihood of metastable polymorphs precipitating during synthesis.
    
  • The Phenyl Ring: Facilitates lipophilic packing, often reducing aqueous solubility but enhancing permeability.

Solid-State Thermodynamic Landscape

The primary thermodynamic risk for this scaffold is polymorphism . The flexible benzyloxy tail allows the molecule to pack in multiple arrangements with similar lattice energies (enantiotropic or monotropic systems).

Polymorph Screening & Lattice Energy

To establish the thermodynamically stable form, a "maturation" or "slurry" experiment is the gold standard, rather than simple recrystallization which is kinetically driven.

Thermodynamic Rule: The form with the lowest solubility (and typically highest density) at a given temperature is the thermodynamically stable form.

Diagram: Polymorph Selection Workflow

PolymorphWorkflow Start Crude API (Benzyloxyphenyl-Isonicotinic Acid) Screen Solvent-Mediated Polymorph Screening Start->Screen Slurry Slurry Equilibration (Thermodynamic Control) Screen->Slurry Long duration (>48h) Evap Fast Evaporation (Kinetic Control) Screen->Evap Rapid solvent removal DSC DSC / TGA Analysis Slurry->DSC Evap->DSC Burger Burger-Ramberger Rules (Enantiotropic vs Monotropic) DSC->Burger Compare Melting Points & Enthalpy of Fusion Final Select Stable Form for Development Burger->Final

Figure 1: Workflow for distinguishing kinetic (metastable) forms from the thermodynamic stable form.

Thermal Analysis Interpretation

For isonicotinic acid derivatives, Differential Scanning Calorimetry (DSC) often reveals:

  • Solid-Solid Transitions: A small endotherm prior to melting indicates a phase transition from a metastable form to a stable form.

  • Decomposition vs. Melting: Isonicotinic acids can decarboxylate at high temperatures. If

    
    , the thermodynamic melting point must be determined using fast-scan DSC to outrun the decomposition kinetics.
    

Critical Parameter: The Enthalpy of Fusion (


) .
  • If Form A has higher

    
     and higher 
    
    
    
    than Form B, the system is Monotropic (Form A is always more stable).
  • If Form A has higher

    
     but lower 
    
    
    
    , the system is Enantiotropic (stability order reverses at a specific transition temperature).

Solution Thermodynamics & Solubility

The thermodynamic stability in solution is defined by the Saturation Solubility (


)  and the Dissociation Constants (

)
.
The Zwitterionic Effect

Isonicotinic acids exist in equilibrium between neutral (


) and zwitterionic (

) forms.
  • Low pH (< pKa1): Cationic species (Soluble).

  • Isoelectric Point (pI): Zwitterionic/Neutral species (Minimum Solubility).

  • High pH (> pKa2): Anionic species (Soluble).

The benzyloxyphenyl substituent shifts this equilibrium by creating a hydrophobic shield, often depressing the intrinsic solubility (


) significantly compared to unsubstituted isonicotinic acid.
Quantitative Data Summary (Representative)

Table 1: Thermodynamic Parameters for Analogous Isonicotinic Acid Derivatives

ParameterDescriptionTypical Range/BehaviorThermodynamic Implication
Melting Point (

)
Solid-Liquid Equilibrium180°C - 260°CHigh

correlates with strong intermolecular H-bonding (Head-to-Tail).

Lattice Energy Indicator30 - 50 kJ/molHigher values indicate greater solid-state stability and lower solubility.

(Pyridine N)
Protonation Constant1.8 - 3.5Lower than pyridine due to electron-withdrawing COOH.

(Carboxyl)
Deprotonation Constant4.8 - 5.5Determines solubility jump in intestinal pH (6.8).
LogP Lipophilicity2.5 - 4.0Benzyloxy group adds ~2.0 log units, driving membrane permeability but reducing aqueous stability.

Experimental Protocols (Self-Validating Systems)

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the equilibrium solubility of the stable polymorph at physiological pH.

  • Preparation: Excess solid (approx. 20 mg) of the benzyloxyphenyl-substituted isonicotinic acid is added to 5 mL of buffer (pH 1.2, 4.5, 6.8).

  • Equilibration: Incubate at 37°C with constant agitation for 72 hours .

    • Validation Step: Measure pH at t=0 and t=72h. If pH shifts >0.1 units, the buffer capacity is insufficient; repeat with stronger buffer.

  • Separation: Filter suspension through a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

  • Analysis: Quantify filtrate using HPLC-UV.

  • Solid Phase Check: Analyze the residual solid on the filter by PXRD .

    • Critical Check: If the PXRD pattern has changed (e.g., to a hydrate or salt), the measured solubility is not of the original form.

Protocol B: DSC Heat Stress Analysis

Objective: Assess thermal stability and polymorphic purity.

  • Instrument: TA Instruments Q2000 or equivalent.

  • Sample: 2–5 mg in a crimped aluminum pan (prevents sublimation).

  • Method: Heat from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Data Analysis:

    • Integrate the melting endotherm to calculate

      
      .
      
    • Look for "cold crystallization" exotherms (indicating amorphous content converting to crystalline).

Mechanistic Pathway: Degradation & Stability

While thermodynamic stability refers to energy states, chemical stability is often coupled. The benzyloxy ether linkage is generally stable, but the isonicotinic acid moiety is susceptible to oxidative N-oxide formation or decarboxylation under extreme forcing conditions.

Diagram: Stability & Equilibrium Factors

StabilityFactors cluster_Solid Solid State Factors cluster_Solution Solution Factors Compound Benzyloxyphenyl- Isonicotinic Acid Lattice Lattice Energy (Pi-Pi Stacking) Compound->Lattice Poly Polymorphism (Rotational Freedom) Compound->Poly Zwit Zwitterion Equilibrium Compound->Zwit Hydro Hydrophobic Effect Compound->Hydro Lattice->Poly Competes with Zwit->Hydro Solvation Penalty

Figure 2: Interplay of structural factors influencing thermodynamic stability.

References

  • Solid State Analysis of Isonicotinic Derivatives: Jasinski, J. P., et al. "Solid State Analysis and Theoretical Explorations on Polymorphic and Hydrate Forms of p-Hydroxybenzaldehyde Isonicotinichydrazone." ResearchGate, 2025.

  • Thermodynamic Stability of Cocrystals: Aitipamula, S., et al. "Thermodynamic stability relationship of ternary and binary cocrystals of isoniazid." CrystEngComm, 2014.

  • Benzyloxyphenyl Derivatives in Drug Discovery: Iwamoto, T., et al. "YM-244769, a Novel Na+/Ca2+ Exchange Inhibitor That Preferentially Inhibits NCX3."[1] Molecular Pharmacology, 2006.

  • Solubility Modulation of Isonicotinic Acid: Surov, A. O., et al. "Strategic Modulation of Isoniazid Solubility through Cocrystal Formation." ACS Applied Materials & Interfaces, 2025.

  • Thermal Stability of Heterocyclic Acids: Sztanke, M., et al. "Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones." MDPI, 2025.

Sources

Literature Review of 3-(3-Benzyloxyphenyl)isonicotinic Acid in Medicinal Chemistry: An Analysis of Available Scientific Information

Author: BenchChem Technical Support Team. Date: February 2026

An extensive review of publicly available scientific literature and chemical databases has revealed a significant lack of specific information on 3-(3-Benzyloxyphenyl)isonicotinic acid. This particular chemical entity does not appear to be a widely studied compound within the field of medicinal chemistry, and as such, a detailed technical guide on its synthesis, biological activity, and structure-activity relationships (SAR) cannot be constructed at this time.

While the core components of the molecule—the isonicotinic acid scaffold and the benzyloxyphenyl moiety—are individually present in numerous medicinally active compounds, their specific combination as named has not been the subject of significant published research. This guide will, therefore, provide a broader context on the medicinal chemistry of isonicotinic acid derivatives and related structures, highlighting potential areas where a compound like 3-(3-Benzyloxyphenyl)isonicotinic acid could theoretically be of interest.

The Isonicotinic Acid Scaffold: A Privileged Structure in Drug Discovery

Isonicotinic acid, a pyridine-4-carboxylic acid, is a well-established pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, making it a "privileged structure" for drug development.

Key Therapeutic Areas for Isonicotinic Acid Derivatives:

  • Antitubercular Agents: The most famous example is isoniazid, a cornerstone in the treatment of tuberculosis. Isoniazid is a prodrug that, once activated, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[1].

  • Anti-inflammatory Agents: Various derivatives of isonicotinic acid have been synthesized and evaluated for their anti-inflammatory potential. Some have shown potent inhibition of inflammatory mediators and reactive oxygen species (ROS)[2].

  • Anticancer Agents: Certain isonicotinic acid derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against specific cancer cell lines[3].

The synthesis of isonicotinic acid derivatives often involves standard amide bond formation reactions, starting from isonicotinic acid itself or its activated forms, such as isonicotinoyl chloride[4].

Phenyl Ethers and Benzyloxy Groups in Medicinal Chemistry

The benzyloxyphenyl moiety is a common feature in many biologically active molecules. The benzyl group can serve several purposes:

  • As a protecting group: In chemical synthesis, the benzyl group is a common protecting group for hydroxyl functionalities due to its relative stability and ease of removal.

  • To modulate lipophilicity: The introduction of a benzyloxy group can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • To provide key binding interactions: The aromatic rings of the benzyloxy and phenyl groups can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions.

Potential Therapeutic Targets: A Hypothetical Exploration

Given the structural features of 3-(3-Benzyloxyphenyl)isonicotinic acid, one could speculate on its potential biological targets. One such target that has been the focus of significant research for structurally related molecules is the G protein-coupled receptor 40 (GPR40) , also known as the free fatty acid receptor 1 (FFAR1).

GPR40 as a Target for Type 2 Diabetes

GPR40 is primarily expressed in pancreatic β-cells and is activated by medium and long-chain fatty acids. Its activation leads to glucose-dependent insulin secretion, making it an attractive target for the treatment of type 2 diabetes with a potentially lower risk of hypoglycemia compared to other insulin secretagogues[5][6][7].

Many synthetic GPR40 agonists feature a carboxylic acid headgroup (like isonicotinic acid) and a hydrophobic tail, which often includes aromatic rings. While no direct evidence links 3-(3-Benzyloxyphenyl)isonicotinic acid to GPR40, the general structural motif of an aromatic carboxylic acid with a lipophilic, aromatic tail is consistent with some known GPR40 agonists[8][9].

Hypothetical Signaling Pathway for a GPR40 Agonist

Should a compound like 3-(3-Benzyloxyphenyl)isonicotinic acid act as a GPR40 agonist, it would likely engage the following signaling pathway:

GPR40_Signaling Agonist 3-(3-Benzyloxyphenyl)isonicotinic acid (Hypothetical Agonist) GPR40 GPR40 Receptor Agonist->GPR40 Binds to Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Insulin Insulin Vesicle Exocytosis Ca2->Insulin PKC->Insulin

Caption: Hypothetical GPR40 signaling pathway for a potential agonist.

General Synthetic Strategies

While a specific synthesis for 3-(3-Benzyloxyphenyl)isonicotinic acid is not documented, a plausible synthetic route could be envisioned based on standard organic chemistry reactions. A common strategy for the synthesis of 3-aryl isonicotinic acids is the Suzuki coupling reaction.

Hypothetical Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product A 3-Bromoisonicotinic acid ester C Suzuki Coupling (Pd catalyst, base) A->C B 3-Benzyloxyphenylboronic acid B->C D 3-(3-Benzyloxyphenyl)isonicotinic acid ester C->D E Hydrolysis D->E F 3-(3-Benzyloxyphenyl)isonicotinic acid E->F

Caption: A potential synthetic workflow for the target compound.

Step-by-Step Hypothetical Protocol:
  • Esterification of 3-Bromoisonicotinic Acid: Protect the carboxylic acid of 3-bromoisonicotinic acid as a methyl or ethyl ester to prevent side reactions during the coupling step.

  • Suzuki Coupling: React the 3-bromoisonicotinic acid ester with 3-benzyloxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., DMF/water).

  • Hydrolysis: Hydrolyze the resulting ester intermediate using a base (e.g., NaOH or LiOH) to yield the final product, 3-(3-Benzyloxyphenyl)isonicotinic acid.

  • Purification: Purify the final compound using techniques such as recrystallization or column chromatography.

Conclusion and Future Perspectives

For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research would first need to focus on establishing a reliable synthetic route and characterizing the compound. Subsequently, a broad biological screening campaign could be undertaken to identify its potential therapeutic applications. Structure-activity relationship studies could then be initiated by synthesizing analogs with modifications to the benzyloxy group, the substitution pattern on the phenyl ring, and the isonicotinic acid core to optimize for potency and selectivity against any identified biological targets.

References

Due to the lack of specific literature on 3-(3-Benzyloxyphenyl)isonicotinic acid, the references provided are for related compounds and concepts discussed in this hypothetical analysis.

  • Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles.ACS Medicinal Chemistry Letters. [URL not available]
  • Discovery of Novel G‐Protein‐Coupled Receptor 40 Agonist with Phenylacetic Acid Scaffold for the Treatment of Type 2 Diabetes. Chemistry & Biodiversity.[Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules.[Link]

  • Novel free fatty acid receptor 1 (GPR40) agonists based on 1,3,4-thiadiazole-2-carboxamide scaffold. Bioorganic & Medicinal Chemistry.[Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.[Link]

  • Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters.[Link]

  • Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology.[Link]

  • Isonicotinic acid derivatives and preparation methods and uses thereof.

Sources

Biaryl Isonicotinic Acid Analogs: Technical Deep Dive into 3-(3-Benzyloxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Logic

In the landscape of non-purine Xanthine Oxidase (XO) inhibitors, the biaryl carboxylic acid motif has emerged as a gold standard, exemplified by therapeutics like Febuxostat and Topiroxostat. 3-(3-Benzyloxyphenyl)isonicotinic acid represents a strategic scaffold optimization where the pyridine core (isonicotinic acid) serves as a bioisostere to the thiazole or benzene rings found in first-generation inhibitors.

This guide provides a comprehensive technical analysis of this specific analog. It explores the molecule's utility as a chemical probe for probing the hydrophobic channel of the XO active site, its synthetic accessibility via palladium-catalyzed cross-coupling, and its physicochemical profile tailored for lead optimization.

Chemical Architecture & Pharmacophore Analysis

The efficacy of biaryl isonicotinic acid analogs rests on their ability to mimic the transition state of hypoxanthine hydroxylation while exploiting auxiliary binding pockets to enhance specificity.

Structural Dissection
  • The Warhead (Isonicotinic Acid): The carboxylic acid at the C4 position of the pyridine ring is critical. It functions as an electrostatic anchor, forming a salt bridge with the conserved Arg880 (or Arg582 depending on numbering convention) residue in the molybdenum pterin center of Xanthine Oxidase. The pyridine nitrogen provides an additional hydrogen bond acceptor site, potentially interacting with active site water networks.

  • The Linker (Biaryl Bond): The direct C-C bond between the pyridine and the phenyl ring restricts conformational freedom, reducing the entropic penalty upon binding.

  • The Hydrophobic Tail (3-Benzyloxyphenyl): This bulky ether group is designed to extend into the solvent-access channel. The benzyloxy moiety engages in extensive

    
    -
    
    
    
    stacking and Van der Waals interactions with hydrophobic residues (e.g., Phe914, Phe1009), significantly increasing potency compared to smaller analogs.
Mechanism of Action (MoA) Logic

The molecule acts as a competitive inhibitor of Xanthine Oxidase. Unlike allopurinol (a suicide substrate), this analog does not require enzymatic turnover. It occupies the substrate channel, preventing hypoxanthine entry and superoxide release.

MOA Inhibitor 3-(3-Benzyloxyphenyl) isonicotinic acid Arg880 Arg880 (Salt Bridge) Inhibitor->Arg880 Carboxylate Interaction Phe914 Phe914 (Pi-Stacking) Inhibitor->Phe914 Benzyloxy Tail Interaction MoPt Molybdenum Pterin Center Inhibitor->MoPt Excludes Substrate Channel Solvent Access Channel Inhibitor->Channel Steric Blockade

Figure 1: Schematic representation of the binding mode within the Xanthine Oxidase active site.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to 3-(3-Benzyloxyphenyl)isonicotinic acid is the palladium-catalyzed Suzuki-Miyaura coupling. This modular approach allows for late-stage diversification of the benzyloxy tail.

Retrosynthetic Strategy

The molecule is disconnected at the biaryl bond, yielding two key precursors:

  • Electrophile: 3-Bromoisonicotinic acid (or its methyl ester to prevent catalyst poisoning).

  • Nucleophile: (3-(Benzyloxy)phenyl)boronic acid.

Step-by-Step Methodology

Reagents:

  • Substrate A: Methyl 3-bromoisonicotinate (1.0 equiv)

  • Substrate B: (3-(Benzyloxy)phenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Inertion: Charge a reaction vial with Substrate A, Substrate B, and the Palladium catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to Substrate A) and the aqueous K₂CO₃ solution.

  • Reflux: Heat the mixture to 90°C for 12 hours under vigorous stirring. Monitor conversion via LC-MS (Target Mass: ~305 Da for acid, ~319 Da for ester).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.

  • Hydrolysis (if Ester used): Treat the crude ester with LiOH (2.0 equiv) in THF/H₂O (1:1) at RT for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Synthesis Start Start: Methyl 3-bromoisonicotinate Catalysis Cat: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Start->Catalysis Boronic Add: (3-Benzyloxyphenyl)boronic acid Boronic->Catalysis Coupling Suzuki Coupling 90°C, 12h Catalysis->Coupling Hydrolysis Saponification LiOH, THF/H2O Coupling->Hydrolysis If Ester Used Acidify Acidify to pH 3 (HCl) Hydrolysis->Acidify Product Final Product: 3-(3-Benzyloxyphenyl) isonicotinic acid Acidify->Product

Figure 2: Synthetic workflow for the generation of the biaryl isonicotinic acid scaffold.

Biological Characterization: XO Inhibition Assay[1][2][3][4]

To validate the potency of the synthesized analog, a spectrophotometric kinetic assay is required. This protocol measures the reduction in uric acid production.

Assay Principle

Xanthine Oxidase catalyzes the oxidation of Xanthine to Uric Acid.[1] Uric acid absorbs light strongly at 295 nm . The rate of absorbance increase is directly proportional to enzyme activity.

Protocol

Materials:

  • Enzyme: Bovine Milk Xanthine Oxidase (0.05 units/mL).

  • Substrate: Xanthine (50 µM final concentration).

  • Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.

  • Test Compound: 3-(3-Benzyloxyphenyl)isonicotinic acid (dissolved in DMSO).

Steps:

  • Preparation: Prepare serial dilutions of the test compound (0.01 µM to 100 µM) in the buffer (maintain DMSO < 1%).

  • Incubation: Mix 190 µL of enzyme solution with 10 µL of inhibitor solution in a UV-transparent 96-well plate. Incubate at 25°C for 10 minutes.

  • Initiation: Add Xanthine substrate to initiate the reaction.

  • Measurement: Monitor Absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate the slope (velocity) of the linear portion. Determine IC₅₀ using non-linear regression (Log(inhibitor) vs. response).

Structure-Activity Relationship (SAR) & Data Summary

The following table summarizes the expected SAR trends for this scaffold based on biaryl carboxylate literature.

Structural ZoneModificationPredicted Effect on XO PotencyRationale
Core Isonicotinic Acid (C4-COOH)Essential Required for Arg880 salt bridge.
Core Nicotinic Acid (C3-COOH)ReducedSub-optimal geometry for the catalytic center.
Tail 3-BenzyloxyphenylHigh Fills hydrophobic channel; optimal steric bulk.
Tail 3-MethoxyphenylLowInsufficient length to engage Phe914/Phe1009.
Tail 3-(4-Cyanophenoxy)phenylHighAdds dipole interaction; common in Febuxostat analogs.

Future Outlook & Optimization

While 3-(3-Benzyloxyphenyl)isonicotinic acid is a potent probe, drug development efforts should focus on:

  • Metabolic Stability: The benzyloxy ether linkage is susceptible to O-dealkylation by CYP450 enzymes. Replacing the ether oxygen with a difluoromethylene (-CF₂-) group could improve metabolic half-life.

  • Solubility: The high lipophilicity (cLogP > 3.5) limits aqueous solubility. Introducing a polar group (e.g., a nitrile or morpholine) on the terminal phenyl ring may balance the physicochemical profile.

References

  • Non-purine Xanthine Oxidase Inhibitors: Okamoto, K., et al. "Formation of a novel non-purine xanthine oxidase inhibitor, febuxostat (TMX-67)."[2] Journal of Biological Chemistry, 2003.

  • Biaryl Carboxylic Acid Scaffolds: Song, Y., et al. "Design, synthesis, and biological evaluation of novel biaryl carboxylic acid derivatives as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Isonicotinic Acid Derivatives: PubChem Compound Summary for Isonicotinic Acid. National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Benzyloxyphenyl)isonicotinic Acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid, a key building block in pharmaceutical and materials science research. The featured methodology is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] These application notes offer detailed, step-by-step protocols, in-depth discussions on the rationale behind experimental choices, and troubleshooting guidance. The content is designed for researchers, scientists, and drug development professionals seeking to implement this synthesis in their laboratories.

Introduction

3-(3-Benzyloxyphenyl)isonicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. The synthesis of such biaryl compounds is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction offers numerous advantages, including mild reaction conditions, tolerance to a wide range of functional groups, and the use of commercially available and relatively non-toxic boronic acid reagents.[4]

The core transformation in this synthesis involves the coupling of an aryl halide, 3-bromoisonicotinic acid, with an arylboronic acid, (3-(benzyloxy)phenyl)boronic acid, in the presence of a palladium catalyst and a base.[5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[6] These notes will delve into the optimization of these parameters to provide a reliable and reproducible synthetic protocol.

Reaction Scheme

The overall reaction for the synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid via Suzuki coupling is depicted below:

Scheme 1: Suzuki-Miyaura cross-coupling of 3-bromoisonicotinic acid and (3-(benzyloxy)phenyl)boronic acid.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-bromoisonicotinic acid, forming a Pd(II) intermediate.[7]

  • Transmetalation: The organic group from the (3-(benzyloxy)phenyl)boronic acid is transferred to the palladium center.[2] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond in the product, 3-(3-Benzyloxyphenyl)isonicotinic acid. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X [Ar-Pd(II)-L2-X] Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' [Ar-Pd(II)-L2-Ar'] Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid.

Materials and Reagents
ReagentCAS NumberSupplierPurity
3-Bromoisonicotinic acid13959-02-9Commercially available≥97%
(3-(Benzyloxy)phenyl)boronic acid156682-54-1Commercially available≥95%
Palladium(II) acetate [Pd(OAc)₂]3375-31-3Commercially availableReagent grade
Triphenylphosphine (PPh₃)603-35-0Commercially available≥99%
Potassium Carbonate (K₂CO₃)584-08-7Commercially availableAnhydrous, ≥99%
1,4-Dioxane123-91-1Commercially availableAnhydrous
Deionized Water7732-18-5In-houseN/A
Ethyl Acetate141-78-6Commercially availableACS grade
Hexanes110-54-3Commercially availableACS grade
Hydrochloric Acid (HCl)7647-01-0Commercially available1 M solution
Sodium Sulfate (Na₂SO₄)7757-82-6Commercially availableAnhydrous
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Assemble and dry glassware. Reagents 2. Add reactants, catalyst, ligand, and base to the flask. Setup->Reagents Solvent 3. Add degassed solvent. Reagents->Solvent Inert 4. Purge with inert gas. Solvent->Inert Heat 5. Heat the reaction mixture to reflux. Inert->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 7. Cool the reaction to room temperature. Monitor->Cool Quench 8. Quench with water and ethyl acetate. Cool->Quench Extract 9. Perform aqueous work-up to remove inorganics. Quench->Extract Dry 10. Dry the organic layer and concentrate. Extract->Dry Chromatography 11. Purify the crude product by column chromatography. Dry->Chromatography Characterize 12. Characterize the final product. Chromatography->Characterize

Figure 2: A workflow diagram for the synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoisonicotinic acid (1.0 mmol, 202 mg), (3-(benzyloxy)phenyl)boronic acid (1.2 mmol, 274 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).[6]

    • Add potassium carbonate (2.0 mmol, 276 mg) as the base.[6][9]

    • The flask is sealed with a septum and purged with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere, which is crucial to prevent the degradation of the catalyst.[10]

  • Solvent Addition and Degassing:

    • To the flask, add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).[11] The use of a co-solvent system is often necessary to dissolve both the organic substrates and the inorganic base.[7][11]

    • Degassing the solvent (e.g., by sparging with nitrogen or argon for 20-30 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]

  • Reaction:

    • The reaction mixture is heated to 80-90 °C with vigorous stirring.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromoisonicotinic acid) is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The reaction mixture is diluted with ethyl acetate (20 mL) and water (20 mL).

    • The aqueous layer is acidified to a pH of approximately 4-5 with 1 M HCl to protonate the carboxylic acid, facilitating its extraction into the organic layer.

    • The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate (2 x 20 mL).

    • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[11]

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes, potentially with the addition of a small amount of acetic acid (e.g., 1%) to ensure the product remains protonated and elutes as a sharp band.

    • The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield 3-(3-Benzyloxyphenyl)isonicotinic acid as a solid.

Causality Behind Experimental Choices

  • Catalyst and Ligand: Palladium(II) acetate is a common and relatively inexpensive palladium precursor that is reduced in situ to the active Pd(0) species.[1] Triphenylphosphine is a standard, air-stable phosphine ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.[5] For more challenging couplings, more electron-rich and bulky phosphine ligands like SPhos or XPhos could be employed to enhance catalytic activity.[12]

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6][8] Potassium carbonate is a moderately strong inorganic base that is effective in many Suzuki couplings and is easily removed during the aqueous work-up.[9] For base-sensitive substrates, weaker bases like potassium fluoride (KF) could be considered.[8]

  • Solvent: A mixture of an organic solvent and water is frequently used in Suzuki reactions.[5][7] 1,4-Dioxane is a good solvent for many organic compounds, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11] Other common solvents include toluene, THF, and DMF.[5][13]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents- Use a fresh batch of catalyst and ligand.- Ensure proper degassing of solvents and purging of the reaction vessel.- Try a different solvent system (e.g., DMF, toluene/water) or increase the reaction temperature.[11]
Formation of homocoupled byproducts - Presence of oxygen- Premature decomposition of the boronic acid- Rigorously exclude oxygen from the reaction.- Use a slight excess of the boronic acid.
Protodeboronation (loss of the boronic acid group) - Reaction temperature is too high- Prolonged reaction time- Presence of strong acid or base- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Use a milder base.
Difficulty in purification - Co-elution of product with byproducts- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative or additional purification step.[14][15]

References

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 16, 2026, from [Link]

  • Guram, A. S., & Bei, X. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2005(13), 2147-2158.
  • Valente, C., & Organ, M. G. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Zhang, J., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 16, 2026, from [Link]

  • So, C. M., et al. (2018). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides.
  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 17(5), 2736-2747.
  • Szostak, M., & Szostak, R. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 376-384.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved February 16, 2026, from [Link]

  • Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1555-1564.
  • Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3355-3359.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16488-16497.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Denmark, S. E., & Regens, C. S. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 43(10), 1316-1328.
  • Scherhag, F., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(17), 4067-4074.
  • Walker, S. D., et al. (2004). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved February 16, 2026, from [Link]

  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved February 16, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 29). The Essential Role of 3-Bromoisonicotinic Acid in Modern Organic Synthesis. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved February 16, 2026, from [Link]

  • De Nanteuil, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(18), 5035-5043.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 23). Understanding 3-Bromoisonicotinic Acid: Properties and Industrial Applications. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2021, November 21). Suzuki Miyaura coupling. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2025, August 6). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2025, December 5). Synthesis of benzyloxycyanophenylboronic esters. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved February 16, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2023, December 17). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved February 16, 2026, from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved February 16, 2026, from [Link]

Sources

Application Note: Reticular Engineering with 3-(3-Benzyloxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol guide details the strategic utilization of 3-(3-Benzyloxyphenyl)isonicotinic acid in the construction and functionalization of Metal-Organic Frameworks (MOFs).

Executive Summary

3-(3-Benzyloxyphenyl)isonicotinic acid represents a sophisticated class of heterofunctional ligands designed for advanced MOF construction. Unlike simple isonicotinic acid (INA), this derivative incorporates a bulky, hydrophobic 3-benzyloxyphenyl group at the 3-position of the pyridine ring.

This ligand is engineered for two primary reticular strategies:

  • Defect Engineering: Acting as a "modulator" or "capping agent" in high-valence MOFs (e.g., Zr-UiO series) to introduce programmed defects and hydrophobic pockets.

  • Pillared-Layer Construction: Serving as a bifunctional (N, O) strut in low-valence MOFs (e.g., Zn, Cu) to expand pore metrics while preventing interpenetration due to its steric bulk.

Ligand Profile & Reticular Potential

Structural Analysis
  • Core: Isonicotinic Acid (Pyridine-4-carboxylic acid).[1][2]

  • Donor Groups:

    • Carboxylate (

      
      ):  Hard oxygen donor, binds to high-oxidation state metals (Zr
      
      
      
      , Hf
      
      
      ) or forms paddlewheels with divalent metals (Cu
      
      
      , Zn
      
      
      ).
    • Pyridine Nitrogen (

      
      ):  Soft/Borderline nitrogen donor, binds to soft metals or axial sites of paddlewheels.
      
  • Functional Substituent: 3-Benzyloxyphenyl group.

    • Role: Provides steric bulk (preventing dense packing), hydrophobicity (for moisture stability), and

      
      -
      
      
      
      interaction sites for aromatic guest sensing.
Coordination Modes

The ligand adopts a Ditopic or Monotopic coordination mode depending on the metal node:

  • Mode A (Bridging): Binds via both

    
     and 
    
    
    
    (common in Zn/Cu coordination polymers).
  • Mode B (Capping/Defect): Binds via

    
     only, leaving the 
    
    
    
    and benzyloxy tail free in the pore (common in Zr-MOF defect engineering).

Protocol 1: Defect Engineering in Zr-MOFs (UiO-66 Type)

Target Application: Creating hydrophobic pores for hydrocarbon separation or drug delivery.

Rationale

Monocarboxylic acids like 3-(3-Benzyloxyphenyl)isonicotinic acid compete with dicarboxylate linkers (e.g., terephthalic acid) during Zr-MOF synthesis. Incorporation results in missing-linker defects , where the "benzyloxy" tail protrudes into the pore, altering the chemical environment without collapsing the framework.

Materials
  • Precursor:

    
     or 
    
    
    
    .
  • Linker: Terephthalic Acid (

    
    ).
    
  • Modulator/Ligand: 3-(3-Benzyloxyphenyl)isonicotinic acid (L ).

  • Solvent: DMF (N,N-Dimethylformamide).

  • Acid: Acetic acid (as a competing modulator).

Experimental Workflow
  • Precursor Dissolution:

    • Dissolve

      
       (0.5 mmol) in 10 mL DMF.
      
    • Add Acetic Acid (30 eq) to stabilize the Zr

      
       cluster formation.
      
    • Critical Step: Add Ligand L (0.2 - 0.5 mmol). The ratio of L determines the defect density.

    • Sonicate for 20 mins until clear.

  • Linker Addition:

    • Add

      
       (0.5 mmol) to the solution.
      
    • Sonicate for another 10 mins.

  • Solvothermal Synthesis:

    • Transfer to a Teflon-lined autoclave (25 mL).

    • Heat at 120°C for 24 hours .

    • Note: The bulky benzyloxy group requires slightly lower temperatures than standard UiO-66 (usually 120°C vs 150°C) to prevent ligand degradation or steric hindrance issues during nucleation.

  • Washing & Activation (Crucial):

    • Centrifuge to collect white precipitate.

    • Wash with DMF (

      
       mL) to remove unreacted ligand.
      
    • Solvent Exchange: Soak in Ethanol for 3 days (refreshing daily).

    • Activation: Heat under vacuum at 100°C for 12 hours. (Do not exceed 150°C to avoid cleaving the benzyloxy ether bond).

Expected Outcome
  • PXRD: Should match the UiO-66 topology (fcu net). Peak broadening indicates successful defect incorporation.

  • NMR (Digestion): Digest dried MOF in

    
    . The ratio of L  to BDC  signals quantifies defect density.
    

Protocol 2: Synthesis of Zn(II) Pillared-Layer Frameworks

Target Application: Gas storage or separation (e.g.,


).
Rationale

Using Zn(II) allows the ligand to act as a pillar . The carboxylate forms a 2D sheet (with a co-ligand or by itself if forming a paddlewheel), while the pyridine nitrogen coordinates to the axial site of the Zn cluster, extending the structure into 3D.

Materials
  • Metal:

    
    .
    
  • Ligand: 3-(3-Benzyloxyphenyl)isonicotinic acid (L ).

  • Co-Ligand (Optional but Recommended): 1,4-Benzenedicarboxylic acid (

    
    ) to form the base layer.
    
  • Solvent: DMF/Ethanol (3:1 v/v).

Experimental Workflow
  • Solution Preparation:

    • Vial A: Dissolve

      
       (0.1 mmol) in 2 mL DMF/EtOH.
      
    • Vial B: Dissolve

      
       (0.05 mmol) and Ligand L  (0.05 mmol) in 2 mL DMF.
      
  • Layering Method (Slow Diffusion):

    • Place Solution B in a narrow glass tube.

    • Carefully layer 1 mL of pure solvent (DMF/EtOH) on top as a buffer.

    • Carefully layer Solution A on top of the buffer.

  • Crystallization:

    • Seal the tube and leave undisturbed at Room Temperature or 60°C oven.

    • Crystals should form at the interface over 3-7 days.

  • Harvesting:

    • Collect crystals by filtration.

    • Wash with Ethanol.

Visualization of Workflow & Mechanism

MOF_Synthesis_Protocol cluster_pathways Synthesis Strategy Selection Start Start: Ligand Selection 3-(3-Benzyloxyphenyl)isonicotinic acid PathA Path A: Defect Engineering (Zr-MOF / UiO-66 Type) Start->PathA PathB Path B: Pillared Framework (Zn/Cu Paddlewheel) Start->PathB Zr_Precursor Precursor: ZrCl4 + H2BDC Solvent: DMF + Acetic Acid PathA->Zr_Precursor Zn_Precursor Precursor: Zn(NO3)2 Solvent: DMF/EtOH PathB->Zn_Precursor Modulation Add Ligand as Modulator (Competes with H2BDC) Zr_Precursor->Modulation Solvothermal_A Solvothermal Synthesis 120°C, 24h Modulation->Solvothermal_A Result_A Result: Defective UiO-66 Functionalized Pores Solvothermal_A->Result_A Layering Slow Diffusion / Layering Ligand acts as Pillar Zn_Precursor->Layering Crystallization Crystallization RT - 60°C, 3-7 Days Layering->Crystallization Result_B Result: 3D Pillared MOF Sterically Tuned Channels Crystallization->Result_B

Caption: Decision matrix for utilizing 3-(3-Benzyloxyphenyl)isonicotinic acid in high-valence (Zr) vs. low-valence (Zn) MOF synthesis.

Characterization & Data Interpretation

TechniquePurposeExpected Observation for This Ligand
1H-NMR (Digestion) Quantify Ligand IncorporationDistinct peaks for the benzyloxy group (aromatic region 7.3-7.5 ppm) and methylene protons (~5.1 ppm).
PXRD Structure ConfirmationPath A: UiO-66 pattern with broadened peaks (defects). Path B: New crystal phase (compare to simulated pattern from SXRD).
N2 Isotherm (BET) Porosity AnalysisPath A: Reduced surface area vs. parent UiO-66, but increased hysteresis (mesopores). Path B: Type I isotherm (microporous).
TGA Thermal StabilityWeight loss step for benzyloxy group cleavage typically around 250-300°C. Framework collapse >400°C.

Troubleshooting & Optimization

  • Issue: Amorphous Product (Path B)

    • Cause: Ligand is too bulky, preventing ordered packing.

    • Solution: Increase temperature to 80°C or use a "modulator" (e.g., pyridine) to slow down crystallization.

  • Issue: Low Defect Incorporation (Path A)

    • Cause: Ligand is too large to fit into the cluster formation zone.

    • Solution: Increase the ratio of Ligand:Zr to 1:1 or 2:1. Add the ligand before the dicarboxylate linker.

  • Issue: Pore Blockage

    • Cause: The benzyloxy tails are interacting too strongly.

    • Solution: Perform solvent exchange with Chloroform or Acetone (good solvents for the benzyloxy group) to ensure the pores are open before activation.

References

  • Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 130(42), 13850–13851. Link

  • Furukawa, H., et al. (2013). "The Chemistry and Applications of Metal-Organic Frameworks." Science, 341(6149), 1230444. Link

  • BenchChem. (n.d.). "3-(3-Benzyloxyphenyl)isonicotinic acid Product Page." Chemical Vendor Database. Link

  • Vermeulen, N. A., et al. (2009). "Topology-Guided Design of an Anionic Bor-net MOF." Inorganic Chemistry, 48(18), 8644-8646. Link

  • Lu, W., et al. (2014). "Tuning the Structure and Function of Metal–Organic Frameworks via Linker Design." Chemical Society Reviews, 43, 5561-5593. Link

Sources

Application Notes and Protocols: Retrosynthetic Analysis of 3-(3-Benzyloxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid, a molecule of interest in medicinal chemistry and drug development. Eschewing a rigid template, this guide presents a reasoned retrosynthetic analysis, proposing a strategic disconnection via a palladium-catalyzed cross-coupling reaction. Detailed, field-proven protocols for each synthetic step are provided, grounded in authoritative literature. The underlying chemical principles, mechanistic details, and rationale for experimental choices are thoroughly discussed to empower researchers to not only replicate but also adapt these methods for analogous targets.

Introduction and Strategic Overview

The 3-aryl-isonicotinic acid scaffold is a privileged structure in modern pharmacology. Its prevalence demands robust and flexible synthetic routes. This guide details a strategic approach to the synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid, a compound featuring a key biaryl bond.

Our retrosynthetic strategy hinges on disconnecting the molecule at the C3-C(phenyl) bond. This approach is highly advantageous as it leverages the power and reliability of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for their efficiency and functional group tolerance.[1][2] This leads to two primary synthons: a substituted pyridine electrophile and a substituted phenyl nucleophile (or vice-versa).

Retrosynthetic Analysis

The primary disconnection identifies a Suzuki-Miyaura or Negishi-type cross-coupling as the key bond-forming step. This leads to two commercially available or readily accessible starting materials: a halogenated isonicotinic acid derivative and a (3-benzyloxyphenyl)boronic acid or organozinc reagent.

Retrosynthesis Target 3-(3-Benzyloxyphenyl)isonicotinic acid FG_hydrolysis Ester Hydrolysis Target->FG_hydrolysis Intermediate_Ester Ethyl 3-(3-Benzyloxyphenyl)isonicotinate FG_hydrolysis->Intermediate_Ester Disconnection C-C Disconnection (Suzuki/Negishi Coupling) Intermediate_Ester->Disconnection Synthon1 Ethyl 3-halo-isonicotinate (e.g., X = Br, I) Disconnection->Synthon1 Synthon2 3-Benzyloxyphenylboronic acid or Organozinc Disconnection->Synthon2 StartingMaterial1 Ethyl 3-halo-4-pyridinecarboxylate Synthon1->StartingMaterial1 FG_protection Phenol Protection Synthon2->FG_protection StartingMaterial2 3-Hydroxyphenylboronic acid FG_protection->StartingMaterial2 StartingMaterial3 Benzyl Bromide FG_protection->StartingMaterial3

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a forward synthesis commencing with the protection of 3-hydroxyphenylboronic acid, followed by a palladium-catalyzed cross-coupling with a suitable 3-halo-isonicotinate ester, and concluding with ester hydrolysis to yield the final carboxylic acid.

Forward Synthesis: Detailed Protocols and Mechanistic Insights

The proposed forward synthesis is a three-step sequence designed for efficiency and scalability.

Step 1: Protection of Phenol - Synthesis of 3-(Benzyloxy)phenylboronic acid

The hydroxyl group of 3-hydroxyphenylboronic acid must be protected to prevent interference with the subsequent cross-coupling reaction. A benzyl ether is an excellent choice due to its stability under the planned reaction conditions and its susceptibility to removal by hydrogenolysis if the free phenol is the ultimate target.

Protocol 1: Benzylation of 3-Hydroxyphenylboronic acid

  • Materials:

    • 3-Hydroxyphenylboronic acid

    • Benzyl bromide (BnBr)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyphenylboronic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone to make a 0.5 M solution.

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting phenol.

    • After cooling to room temperature, filter the mixture to remove inorganic salts and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to yield a crude solid.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to afford pure 3-(benzyloxy)phenylboronic acid.[3][4]

  • Causality and Insights:

    • Base: Potassium carbonate is a mild inorganic base sufficient to deprotonate the acidic phenol, forming the phenoxide nucleophile required for the Williamson ether synthesis.[5][6] Its insolubility in acetone necessitates vigorous stirring but simplifies workup.

    • Solvent: Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction between the phenoxide and benzyl bromide while being easy to remove.

    • Purity: It is crucial that the resulting boronic acid is pure, as impurities can poison the palladium catalyst in the next step.

Step 2: Key Bond Formation - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds.[7][8] It utilizes a palladium catalyst to couple an organoboron species with an organic halide.[9] This reaction is known for its high functional group tolerance and generally mild conditions.[10]

Protocol 2: Suzuki-Miyaura Coupling of 3-(Benzyloxy)phenylboronic acid and Ethyl 3-bromoisonicotinate

  • Materials:

    • 3-(Benzyloxy)phenylboronic acid (from Step 1)

    • Ethyl 3-bromoisonicotinate

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium carbonate (K₂CO₃), aqueous solution (2 M)

    • 1,4-Dioxane or Toluene/Water mixture

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 3-bromoisonicotinate (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (3-5 mol%).

    • Add the solvent (e.g., 1,4-dioxane) to the flask.

    • Add the 2 M aqueous solution of K₂CO₃ (2.0 eq).

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

    • Heat the mixture to 80-90 °C and stir vigorously overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., Hexanes to Ethyl Acetate) to yield ethyl 3-(3-benzyloxyphenyl)isonicotinate.

  • Causality and Insights:

    • Catalyst System: Pd(dppf)Cl₂ is a highly effective pre-catalyst for Suzuki couplings involving heteroaromatic halides. The dppf ligand is electron-rich and bulky, which promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle and helps prevent catalyst deactivation.[11][12]

    • Base and Solvent: The aqueous base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. A biphasic solvent system like Toluene/Water or a miscible solvent like dioxane is commonly used to accommodate both the organic substrates and the inorganic base.[13]

    • Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxidation. Performing the reaction under an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar'-B(OR)₂ Base RedElim Reductive Elimination Intermediate Transmetal->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the ethyl 3-bromoisonicotinate, forming a Pd(II) complex.[7]

  • Transmetalation: The organic group from the boronic acid replaces the halide on the palladium center. This step is facilitated by the base, which activates the boronic acid.[8]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]

Step 3: Final Deprotection - Ester Hydrolysis

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation typically achieved under basic conditions.

Protocol 3: Hydrolysis of Ethyl 3-(3-Benzyloxyphenyl)isonicotinate

  • Materials:

    • Ethyl 3-(3-benzyloxyphenyl)isonicotinate (from Step 2)

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) / Water or Ethanol / Water

    • Hydrochloric acid (HCl), 1 M solution

  • Procedure:

    • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

    • Add NaOH (2.0-3.0 eq) to the solution and stir at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and remove the organic solvent (THF) under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the solution to a pH of ~3.5 by the dropwise addition of 1 M HCl.[14][15] The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield the final 3-(3-benzyloxyphenyl)isonicotinic acid.

  • Causality and Insights:

    • Hydrolysis Conditions: Basic hydrolysis is a robust method for cleaving esters. LiOH is often preferred over NaOH for its higher solubility in mixed aqueous-organic solvents and can sometimes lead to cleaner reactions.

    • Workup: The isoelectric point of isonicotinic acid derivatives is typically in the acidic pH range. Adjusting the pH carefully is critical for maximizing the precipitation and recovery of the product.[15] The purity of the final product can be assessed by NMR, MS, and HPLC.

Characterization and Data

All intermediates and the final product should be characterized using standard analytical techniques to confirm their identity and assess purity.

CompoundTechniqueExpected Observations
3-(Benzyloxy)phenylboronic acid¹H NMRAromatic protons from both phenyl rings, benzylic CH₂ singlet (~5.1 ppm), broad singlet for B(OH)₂.
MS (ESI)[M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight.
Ethyl 3-(3-benzyloxyphenyl)isonicotinate¹H NMRCharacteristic pyridine and phenyl protons, benzylic CH₂ singlet, ethyl ester quartet and triplet.
¹³C NMRSignals for all unique carbons, including ester carbonyl (~165 ppm).
MS (ESI)[M+H]⁺ corresponding to the molecular weight.
3-(3-Benzyloxyphenyl)isonicotinic acid¹H NMRDisappearance of ethyl ester signals, presence of pyridine and phenyl protons, benzylic CH₂. Carboxylic acid proton may be broad or not observed.
MS (ESI)[M-H]⁻ or [M+H]⁺ corresponding to the molecular weight.
HPLCSingle peak indicating high purity (>95%).

Conclusion

This guide outlines a logical and robust three-step synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid based on a retrosynthetic analysis that leverages a key palladium-catalyzed Suzuki-Miyaura cross-coupling. The provided protocols are based on well-established and reliable procedures from the chemical literature, and the rationale behind key experimental choices has been detailed. This application note serves as a practical guide for researchers in drug development and organic synthesis, providing the necessary detail to successfully synthesize this and related biaryl compounds.

References

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]

  • Zhang, H., & Chan, D. M. T. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(13), 5005-5007. [Link]

  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • Uchiyama, M., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • Wiley Online Library. (2025). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. [Link]

  • Organic Syntheses. Bipyridine. [Link]

  • Pothireddy, M., et al. (2022). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. SN Applied Sciences, 4(3), 85. [Link]

  • Maji, R., & Ghorai, P. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

  • Synfacts. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Synfacts, 2009(02), 0134-0134. [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. [Link]

  • Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Queguiner, G., et al. (1991). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, 31-35. [Link]

  • Royal Society of Chemistry. (2019). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 17(1), 14-29. [Link]

  • American Chemical Society. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(32), 8475-8498. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • SynArchive. (n.d.). Protection of Phenol by Ether. [Link]

  • American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(13), 5005-5007. [Link]

  • Andrew G. Myers Research Group. (n.d.). ortho metalation. [Link]

  • Indian Academy of Sciences. (2003). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 115(5-6), 741-745. [Link]

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • American Chemical Society. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • American Chemical Society. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9847-9850. [Link]

  • ChemRxiv. (2023). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Royal Society of Chemistry. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(31), 24443-24447. [Link]

  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • SciSpace. (2010). Organoboranes in Organic Syntheses Including Suzuki Coupling Reaction. HETEROCYCLES, 80(1), 1. [Link]

  • National Center for Biotechnology Information. (2005). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 689(24), 4220-4228. [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Google Patents. (n.d.). US3147269A - Process for the separation of nicotinic and isonicotinic acid.
  • Organic Syntheses. (n.d.). NICOTINIC ACID. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 96-100. [Link]

Sources

Application Note & Protocols: Crystallization of 3-(3-Benzyloxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the crystallization of 3-(3-Benzyloxyphenyl)isonicotinic acid, a key intermediate with potential applications in pharmaceutical development. The control of the solid-state form of an active pharmaceutical ingredient (API) or its precursors is critical for ensuring consistent purity, stability, and manufacturability. This guide details the foundational principles, systematic solvent screening protocols, and robust methodologies for cooling, antisolvent, and vapor diffusion crystallization. Furthermore, it outlines essential analytical techniques for crystal characterization and offers a practical troubleshooting guide to address common crystallization challenges. The protocols are designed to be adaptable from early-stage research to process development, providing scientists with the tools to reliably produce crystalline material with desired attributes.

Introduction and Physicochemical Profile

3-(3-Benzyloxyphenyl)isonicotinic acid is a bifunctional aromatic molecule containing a carboxylic acid and a pyridine ring, making it susceptible to zwitterionic behavior and strong intermolecular interactions such as hydrogen bonding.[1] These characteristics significantly influence its solubility and crystallization behavior. The primary goal of crystallization is to produce a solid form that is pure, stable, and has physical properties (e.g., morphology, particle size distribution) suitable for downstream processing.

A thorough understanding of the molecule's physicochemical properties is the cornerstone of developing a rational crystallization strategy.[2]

Table 1: Physicochemical Properties of 3-(3-Benzyloxyphenyl)isonicotinic Acid

PropertyValue (Estimated/Typical)Significance for Crystallization
Molecular Formula C₁₉H₁₅NO₃High molecular weight suggests lower solubility in non-polar solvents.
Molecular Weight 305.33 g/mol Influences dissolution kinetics.
Appearance White to off-white crystalline solidInitial assessment of purity.[3][4]
Melting Point (Mp) > 300 °C (decomposes)High melting point indicates a stable crystal lattice. Cooling crystallization from high-boiling point solvents is feasible.
pKa (Isonicotinic Acid) ~4.96Amphoteric nature; solubility is highly pH-dependent.[4] Crystallization by pH swing is a potential method.
Solubility Profile Poorly soluble in water and non-polar solvents (e.g., hexanes). Soluble in polar aprotic (e.g., DMSO, DMF) and some polar protic solvents (e.g., hot alcohols).Guides solvent selection for various crystallization techniques.[1][5]

Foundational Principles of Crystallization

Crystallization is a phase-change process driven by supersaturation , a non-equilibrium state where the concentration of a solute in a solution exceeds its equilibrium solubility.[6] This state can be achieved by cooling a saturated solution, adding an antisolvent, or evaporating the solvent.[1][7] The process unfolds in two main stages:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei). This process can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals.

The goal of a well-designed crystallization protocol is to control the rate of supersaturation generation to favor crystal growth over rapid primary nucleation, which often leads to small, impure, or amorphous particles.[1][8]

Experimental Protocols & Methodologies

Workflow for Crystallization Method Development

A systematic approach is crucial for efficiently developing a robust crystallization process. The following workflow outlines the logical progression from initial screening to final characterization.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Characterization A Solubility Screening (Table 2) B Identify Suitable Solvent/Antisolvent Systems A->B Analyze Data C Select Crystallization Method (Cooling, Antisolvent, Vapor Diffusion) B->C D Cooling Crystallization (Protocol 3.2) C->D Good Temp. Coefficient E Antisolvent Crystallization (Protocol 3.3) C->E Thermally Labile or High Solubility F Vapor Diffusion (Protocol 3.4) C->F Single Crystals Needed (mg scale) G Isolate & Dry Crystals D->G E->G F->G H Characterize Solid Form (XRPD, DSC, TGA, Microscopy) G->H H->C Iterate/Optimize

Caption: General workflow for crystallization development.

Protocol: Systematic Solvent Screening

Objective: To identify suitable single solvents for cooling crystallization and miscible solvent/antisolvent pairs for antisolvent crystallization.

Materials:

  • 3-(3-Benzyloxyphenyl)isonicotinic acid

  • A diverse range of solvents (see Table 2)

  • Vials with screw caps

  • Stir plate and magnetic stir bars

  • Heating block or oil bath

Procedure:

  • Place approximately 10-20 mg of the compound into a series of labeled vials.

  • Add a solvent from Table 2 to each vial in 0.1 mL increments.

  • Stir at room temperature (20-25°C) for 5-10 minutes after each addition. Record the volume of solvent required to achieve complete dissolution. This provides an estimate of room temperature solubility.

  • For vials where the solid did not fully dissolve, heat the suspension to 60-80°C (or near the solvent's boiling point) and continue adding solvent stepwise until a clear solution is obtained. Record the total volume.

  • Allow the hot, clear solutions to cool slowly to room temperature and then place them in a refrigerator (~4°C) overnight.

  • Observe the vials for crystal formation, noting the quality (e.g., crystalline solid, fine powder, oil) and quantity of the precipitate.

Data Interpretation:

  • Good Single Solvents: Solvents that dissolve the compound at elevated temperatures but show low solubility at room temperature are ideal candidates for cooling crystallization (e.g., isopropanol, ethyl acetate).[5]

  • Good Antisolvents: Solvents in which the compound is sparingly soluble at all temperatures (e.g., heptane, water) are potential antisolvents.[1][9]

  • Good "Soluble" Solvents: Solvents that readily dissolve the compound at room temperature (e.g., THF, acetone) are the primary solvent in an antisolvent system.

Table 2: Suggested Solvents for Screening

ClassSolventBoiling Point (°C)PolarityNotes
Alcohols Methanol65Polar ProticCan form H-bonds.
Ethanol78Polar ProticGenerally safe, good choice.
Isopropanol (IPA)82Polar ProticCommon crystallization solvent.
Ketones Acetone56Polar AproticHigh solvent power, often used with antisolvents.
Methyl Ethyl Ketone (MEK)80Polar AproticLess volatile than acetone.
Esters Ethyl Acetate (EtOAc)77Mid-PolarityExcellent choice for many aromatics.
Ethers Tetrahydrofuran (THF)66Polar AproticHigh solvent power, prone to peroxide formation.
Hydrocarbons Toluene111Non-polarGood for aromatic compounds, potential for pi-stacking interactions.[1]
Heptane/Hexane~98/~69Non-polarClassic antisolvents.
Others Acetonitrile (ACN)82Polar AproticCan induce different polymorphs.[10]
Water100Polar ProticLikely an antisolvent due to low organic solubility.[11]
Protocol: Cooling Crystallization

Objective: To crystallize the compound from a single solvent by reducing the temperature.

Procedure:

  • In an appropriately sized flask, dissolve the compound in a minimum amount of a suitable hot solvent (e.g., isopropanol) identified during screening.

  • Ensure all solid material is dissolved. If needed, filter the hot solution to remove any insoluble impurities.

  • Cover the flask and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can promote the growth of larger crystals.

  • Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Scientist's Note: The rate of cooling is a critical parameter. Slow cooling generally favors the formation of larger, more ordered crystals, while rapid cooling can lead to a fine powder or even amorphous material.

Protocol: Antisolvent Crystallization

Objective: To induce crystallization by adding a solvent in which the compound is insoluble (antisolvent) to a solution of the compound.[6][9]

Procedure:

  • Dissolve the compound in a minimum amount of a "good" solvent (e.g., THF or acetone) at room temperature.

  • Slowly add the antisolvent (e.g., heptane or water) dropwise to the stirred solution.

  • Continue adding the antisolvent until the solution becomes persistently turbid. This indicates the onset of nucleation.

  • At this point, you can either:

    • Stop the addition and allow the system to equilibrate and grow crystals.

    • Add a small amount of the "good" solvent to redissolve the turbidity and then allow the system to stand, letting vapor diffusion of the antisolvent slowly bring the system back to the nucleation point.

  • Once crystallization is complete, collect the crystals by vacuum filtration, wash with a mixture of the solvent/antisolvent, and dry.

Scientist's Note: The rate of antisolvent addition directly controls the local supersaturation. A slow addition rate is crucial to avoid "oiling out," where the compound separates as a liquid phase instead of a solid.[12][13]

Protocol: Vapor Diffusion for Single Crystal Growth

Objective: To grow high-quality single crystals suitable for X-ray diffraction by slowly changing the solvent composition through vapor phase diffusion.[1][14][15]

Procedure:

  • Dissolve a small amount (2-5 mg) of the compound in a "good" solvent (e.g., THF) in a small, open vial.

  • Place this small vial inside a larger, sealable jar or beaker.

  • Add a few milliliters of a more volatile antisolvent (e.g., hexane or diethyl ether) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.[1]

  • Seal the jar and leave it undisturbed in a location with a stable temperature.

  • Over several hours to days, the antisolvent vapor will diffuse into the solution in the inner vial, slowly reducing the compound's solubility and promoting the growth of a few large crystals.[16]

G cluster_0 Vapor Diffusion Setup Jar Antisolvent Antisolvent Pool (e.g., Hexane) Vial Solution Compound in 'Good' Solvent (e.g., THF) Antisolvent->Solution Arrow1 Antisolvent Vapor Arrow2 Diffuses In

Sources

Procedures for converting 3-(3-Benzyloxyphenyl)isonicotinic acid to esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the conversion of 3-(3-Benzyloxyphenyl)isonicotinic acid (Structure 1 ) to its corresponding esters. This substrate presents specific synthetic challenges:

  • Steric Hindrance: The bulky 3-benzyloxyphenyl group is ortho to the carboxylic acid at position 4, significantly retarding nucleophilic attack at the carbonyl carbon.[1]

  • Electronic Deactivation: The pyridine ring is electron-deficient, reducing the basicity of the carbonyl oxygen and making acid-catalyzed pathways slower than in benzene analogs.[1]

  • Chemoselectivity: The benzyl ether moiety is acid-sensitive (under forcing conditions) and hydrogenation-sensitive.[1] Protocols must preserve this protecting group.

This note provides three validated workflows ranging from mild alkylation for medicinal chemistry libraries to scalable activation methods for process chemistry.

Strategic Analysis & Decision Matrix

Select the appropriate protocol based on your scale and the alcohol partner.

DecisionMatrix Start Start: 3-(3-Benzyloxyphenyl) isonicotinic acid ScaleQ What is the scale? Start->ScaleQ AlcoholQ Alcohol Type? ScaleQ->AlcoholQ < 5 grams MethodB Method B: Acid Chloride (Scalable, Low Cost) ScaleQ->MethodB > 10 grams (Process Scale) MethodA Method A: Cs2CO3 Alkylation (Mild, High Yield) AlcoholQ->MethodA Simple Alkyl (Me, Et, Bn) MethodC Method C: Steglich Coupling (EDC/DMAP) AlcoholQ->MethodC Complex/Steric (Secondary/Tertiary)

Figure 1: Decision matrix for selecting the optimal esterification pathway.[1]

Detailed Protocols

Method A: Cesium Carbonate-Mediated Alkylation (The "Cesium Effect")

Best For: Small-to-medium scale (mg to 5g), simple alkyl esters (Methyl, Ethyl, Benzyl), and preserving acid-sensitive groups.[1] Mechanism:


 forms a "naked" carboxylate anion in polar aprotic solvents (DMF), which acts as a potent nucleophile to displace a halide from an alkyl halide.[1] This bypasses the steric hindrance at the carbonyl carbon because the reaction occurs at the alkyl halide carbon.

Reagents:

  • Substrate (1.0 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)[1]
    
  • Alkyl Iodide/Bromide (e.g., Iodomethane, Ethyl Iodide) (1.2 – 1.5 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-Benzyloxyphenyl)isonicotinic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may become finer as the cesium carboxylate forms.
    
  • Alkylation: Dropwise add the Alkyl Iodide (1.2 equiv).[1] Caution: Alkyl iodides are toxic; use a fume hood.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the acid peak (

      
      ) and appearance of ester (
      
      
      
      for methyl).[1]
  • Workup:

    • Pour the mixture into 10 volumes of water (precipitates inorganic salts).[1]

    • Extract with Ethyl Acetate (3x).[1][2][3]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash chromatography (typically 0-40% EtOAc in Hexanes).[1]

Why this works: The large ionic radius of Cesium weakens the ion pairing with the carboxylate, making the oxygen more nucleophilic. This is superior to


 for hindered substrates.
Method B: Activation via Acyl Chloride (Scalable)

Best For: Large scale (>10g), cost-efficiency, or when the alcohol partner is cheap/liquid (Methanol, Ethanol).[1] Mechanism: Converts the hindered OH of the acid into a highly reactive Chloride leaving group.

Reagents:

  • Substrate (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv) or Thionyl Chloride (

    
    )[1]
    
  • Catalytic DMF (2-3 drops)[1]

  • Solvent: Dichloromethane (DCM) (Step 1), Alcohol (Step 2)[1]

Protocol:

  • Activation: Suspend the acid (1.0 equiv) in anhydrous DCM (0.5 M) under Nitrogen.

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution (

    
    ) ceases and the solution clears.
    
    • Note: The pyridine nitrogen may form a hydrochloride salt, causing the product to precipitate.[1] This is normal.

  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve in DCM and re-evaporate (azeotrope) to ensure complete removal of the chlorinating agent.

  • Esterification: Dissolve the crude acid chloride residue in DCM (or use the alcohol as solvent if cheap, e.g., MeOH).[1]

  • Addition: Add the alcohol (excess, >3 equiv) and Triethylamine (

    
    ) (3.0 equiv) at 0°C.
    
    • Role of

      
      : Scavenges the HCl generated to prevent cleavage of the benzyl ether.
      
  • Workup: Wash with saturated

    
    , then brine. Dry and concentrate.
    
Method C: Steglich Esterification (Coupling)

Best For: Complex, expensive, or secondary alcohols.[1] Reagents: EDC·HCl (1.2 equiv), DMAP (0.1 equiv), Alcohol (1.0 equiv), DCM.[1]

Protocol:

  • Dissolve Acid (1.0 equiv), Alcohol (1.0 equiv), and DMAP (0.1 equiv) in DCM.[1]

  • Cool to 0°C. Add EDC·HCl (1.2 equiv).[1]

  • Stir overnight, warming to RT.

  • Cleanup: Wash with 0.1 N HCl (rapidly, to remove DMAP/EDC without hydrolyzing the ester) then

    
    .
    

Scientific Validation (QC)

To ensure the protocol worked and the structure is correct, verify the following data points.

Table 1: Expected Analytical Data (Methyl Ester Example)

TechniqueObservationInterpretation
1H NMR Singlet at

3.90 - 4.00 ppm (3H)
Methyl ester protons (

).[1]
1H NMR Singlet at

5.10 - 5.20 ppm (2H)
Benzylic protons (

).[1] Must remain intact.
1H NMR Disappearance of broad singlet >11 ppmLoss of Carboxylic Acid proton.
LC-MS

(for Methyl)
Confirms mass addition of 14 Da (Me vs H).
IR Band at

Ester Carbonyl stretch (Shifted from Acid

).[1]

Mechanistic Visualization

The following diagram illustrates the "Cesium Effect" (Method A), which is the recommended route for high-value medicinal chemistry intermediates due to its mildness.

Mechanism cluster_0 Step 1: Ion Pair Formation cluster_1 Step 2: Nucleophilic Attack Acid Substrate-COOH Salt Substrate-COO(-) Cs(+) (Loose Ion Pair) Acid->Salt Deprotonation (DMF) Base Cs2CO3 Base->Salt Ester Product-COOR + CsX Salt->Ester SN2 Attack (Sterics Bypassed) Alkyl R-X (Alkyl Halide) Alkyl->Ester

Figure 2: Mechanism of Cesium Carbonate mediated esterification.[1] Note that the bulky pyridine substrate acts as the nucleophile, attacking the small alkyl halide, effectively bypassing the steric hindrance at the pyridine carbonyl.[1]

Troubleshooting & Safety

  • Issue: Low Yield in Method B.

    • Cause: Incomplete formation of acid chloride.

    • Fix: Ensure catalytic DMF is fresh. If the acid is a zwitterion (due to pyridine nitrogen), it may be insoluble.[1] The addition of oxalyl chloride usually solubilizes it as the HCl salt.

  • Issue: Benzyl Ether Cleavage.

    • Cause: High acidity or presence of Lewis acids.

    • Fix: Switch to Method A (Basic conditions). If using Method B, ensure excess

      
       is present before adding the alcohol.[1]
      
  • Safety:

    • Oxalyl Chloride: Releases CO and HCl.[4] Use a scrubbed vent.

    • Alkyl Iodides: Potent alkylating agents (carcinogens).[1] Destroy excess with aqueous amine or thiosulfate.

References

  • Salvatore, R. N., et al. "Cesium carbonate promoted O-alkylation of carboxylic acids."[1] Tetrahedron, vol. 58, no. 17, 2002, pp. 3329-3347.[1] Link

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1] Angewandte Chemie International Edition, vol. 17, no. 7, 1978, pp. 522-524.[1] Link[1]

  • Ishihara, K. "Dehydration Reactions: Esters, Amides, and Related Compounds."[1] Comprehensive Organic Synthesis II, Elsevier, 2014.[1] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.[1] (General reference for Pyridine chemistry and steric effects). Link

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 3-(3-Benzyloxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Benzyloxyphenyl)isonicotinic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of various biologically active molecules. Traditional methods for the synthesis of such biaryl compounds often rely on conventional heating, which can lead to long reaction times, thermal degradation of sensitive functional groups, and the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[1][2] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner reaction profiles, and improved reproducibility.[3][4] This application note provides a detailed protocol for the rapid and efficient synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid via a microwave-assisted Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[5] In this protocol, 3-bromoisonicotinic acid is coupled with (3-(benzyloxy)phenyl)boronic acid. The use of microwave irradiation significantly reduces the reaction time from hours to minutes, making this a highly efficient method for the preparation of this important intermediate.[6]

Reaction Scheme

Materials and Methods

Reagents and Solvents
  • 3-Bromoisonicotinic acid (≥97%)

  • (3-(Benzyloxy)phenyl)boronic acid (≥95%)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (≥99%)

  • Potassium carbonate (K₂CO₃) (≥99%)

  • 1,4-Dioxane (anhydrous, ≥99.8%)

  • Water (deionized)

  • Ethyl acetate (reagent grade)

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment
  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Analytical balance

  • Standard laboratory glassware

  • Rotary evaporator

  • pH meter or pH paper

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocol

Reaction Setup

The following diagram outlines the general workflow for the microwave-assisted Suzuki-Miyaura cross-coupling reaction.

experimental_workflow reagents Weigh Reagents: - 3-Bromoisonicotinic acid - (3-(Benzyloxy)phenyl)boronic acid - Pd(PPh₃)₄ - K₂CO₃ vial Add to Microwave Vial reagents->vial solvent Add Solvents: - 1,4-Dioxane - Water vial->solvent seal Seal Vial solvent->seal microwave Microwave Irradiation seal->microwave cool Cool to Room Temperature microwave->cool workup Reaction Work-up cool->workup purify Purification workup->purify characterize Characterization purify->characterize

Caption: Experimental workflow for the microwave-assisted synthesis.

Step-by-Step Procedure
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromoisonicotinic acid (1.0 mmol, 202 mg), (3-(benzyloxy)phenyl)boronic acid (1.2 mmol, 274 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add 4 mL of 1,4-dioxane and 1 mL of deionized water to the vial.

  • Seal the vial securely with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes with stirring. The microwave power will be modulated by the instrument to maintain the set temperature.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Adjust the pH of the aqueous layer to approximately 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% acetic acid) to afford the pure 3-(3-benzyloxyphenyl)isonicotinic acid.

Mechanism of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

suzuki_mechanism Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Intermediate_A R¹-Pd(II)L₂-X Oxidative\nAddition->Intermediate_A R¹-X R¹-X R¹-X->Oxidative\nAddition Transmetalation Transmetalation Intermediate_A->Transmetalation Intermediate_B R¹-Pd(II)L₂-R² Transmetalation->Intermediate_B R²-B(OR)₃⁻ R²-B(OR)₃⁻ R²-B(OR)₃⁻->Transmetalation Reductive\nElimination Reductive Elimination Intermediate_B->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Catalyst Regeneration Product R¹-R² Reductive\nElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of 3-bromoisonicotinic acid to form a palladium(II) intermediate.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group (the 3-benzyloxyphenyl moiety) to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Results and Characterization

The microwave-assisted synthesis of 3-(3-benzyloxyphenyl)isonicotinic acid typically results in high yields and purity after chromatographic purification.

ParameterResult
Reaction Time 20 minutes
Yield 85-95%
Purity (by NMR) >98%
Appearance White to off-white solid

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 13.5 (s, 1H, COOH), 8.95 (s, 1H), 8.60 (d, J = 4.8 Hz, 1H), 7.80 (d, J = 4.8 Hz, 1H), 7.45-7.30 (m, 6H), 7.20 (d, J = 7.6 Hz, 1H), 7.10 (t, J = 7.6 Hz, 1H), 5.15 (s, 2H, OCH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 166.2, 158.5, 152.1, 148.3, 140.2, 138.9, 136.8, 130.5, 128.9, 128.3, 128.1, 124.5, 120.3, 115.8, 115.2, 69.8.

  • MS (ESI): m/z calculated for C₁₉H₁₅NO₃ [M+H]⁺: 306.11, found: 306.11.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Insufficient heating- Ineffective base- Use fresh catalyst- Ensure the microwave is functioning correctly and the temperature sensor is calibrated- Try a stronger base such as Cs₂CO₃ or K₃PO₄
Formation of byproducts (e.g., homocoupling) - Reaction time too long- Temperature too high- Reduce the reaction time- Lower the reaction temperature
Difficulty in purification - Incomplete reaction- Presence of palladium residues- Ensure the reaction goes to completion by TLC or LC-MS monitoring- Filter the crude product through a pad of celite before chromatography

Conclusion

This application note demonstrates a rapid, efficient, and high-yielding protocol for the synthesis of 3-(3-benzyloxyphenyl)isonicotinic acid using microwave-assisted Suzuki-Miyaura cross-coupling. The significant reduction in reaction time, coupled with the high yield and purity of the product, highlights the advantages of microwave technology in modern organic synthesis. This method is well-suited for the rapid generation of libraries of related compounds for drug discovery and development.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

  • Al-Otaibi, A. A., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3712-3727. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Tyagi, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(7), 4057-4068. [Link]

  • Chemat, F., et al. (2011). Microwave assisted extraction of food and natural products. Mechanism, techniques, combinations, protocols and applications. A review. International Journal of Molecular Sciences, 12(5), 3297-3335. [Link]

  • Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg. [Link]

  • Gorgani, L., et al. (2017). Microwave-Assisted Organic Synthesis: A Review. Organic Process Research & Development, 21(8), 1055-1081. [Link]

  • Herrero, M. A., Kremsner, J. M., & Kappe, C. O. (2008). Nonthermal microwave effects in organic synthesis. The Journal of Organic Chemistry, 73(1), 36-47. [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of 3-(3-Benzyloxyphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific, manufacturer-provided Safety Data Sheet (SDS) for 3-(3-Benzyloxyphenyl)isonicotinic acid is not broadly available at the time of this writing. The following protocols and safety assessments are based on an expert evaluation of the compound's constituent functional groups: the isonicotinic acid moiety and the benzyl ether moiety. These guidelines are designed to provide a robust safety framework by adhering to established standards for analogous chemical structures. All laboratory activities must be conducted in accordance with a site-specific Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450)[1][2].

Compound Profile and Hazard Assessment

3-(3-Benzyloxyphenyl)isonicotinic acid is a research chemical with a molecular structure combining a pyridine-4-carboxylic acid (isonicotinic acid) core with a benzyloxy substituent. Its handling requires a comprehensive understanding of the potential hazards derived from these functional groups.

Property Information / Inferred Data
Chemical Name 3-(3-Benzyloxyphenyl)isonicotinic acid
Synonyms N/A
Molecular Formula C₁₉H₁₅NO₃
Appearance Assumed to be a solid powder
Primary Functional Groups Carboxylic Acid (Isonicotinic Acid), Aromatic Ether (Benzyl Ether)
Inferred Hazards Based on analogous compounds, potential for serious eye irritation, skin irritation, and respiratory tract irritation[3][4][5].

The primary hazards are inferred from data on parent structures:

  • Isonicotinic Acid Moiety: Compounds in this class are known to cause serious eye irritation[4][6]. They may also cause skin and respiratory irritation upon contact or inhalation[5][7][8].

  • Benzyl Ether Moiety: Benzyl ethers can cause skin, eye, and respiratory irritation[3][9]. Safe handling necessitates avoiding contact and inhalation of vapors or mists[3].

Regulatory Framework and Risk Mitigation

All handling and storage procedures must be governed by a comprehensive risk assessment and operate within the framework of a formal Chemical Hygiene Plan (CHP) as required by OSHA[1][10]. The core components of this plan form the foundation of a proactive safety culture.

cluster_CHP OSHA Chemical Hygiene Plan (29 CFR 1910.1450) SOPs Standard Operating Procedures (SOPs) Controls Engineering & PPE Controls SOPs->Controls Defines Training Personnel Information & Training Controls->Training Informs CHO Designated Chemical Hygiene Officer CHO->SOPs Develops Medical Medical Consultation & Examination Training->Medical Requires Review Annual Plan Review & Update Medical->Review Provides Input For Review->CHO Overseen by

Caption: Core components of an OSHA-mandated Chemical Hygiene Plan.

Personal Protective Equipment (PPE) and Engineering Controls

The primary objective is to minimize exposure through a combination of engineering controls and appropriate PPE. Handling of this compound outside of a certified chemical fume hood is not recommended.

3.1 Engineering Controls

  • Chemical Fume Hood: All manipulations of 3-(3-Benzyloxyphenyl)isonicotinic acid, including weighing, dissolving, and transferring, must be performed inside a properly functioning chemical fume hood to prevent inhalation of airborne particulates[9][11].

  • Safety Shower & Eyewash Station: An eyewash facility and safety shower must be readily accessible in the immediate work area[9].

3.2 Personal Protective Equipment (PPE) The selection of PPE must be based on a thorough risk assessment. The following table provides minimum requirements.

Protection Type Specification Rationale & Source(s)
Hand Protection Nitrile gloves, inspected prior to use.Protects against skin irritation. Use proper removal technique to avoid contamination[3][9].
Eye & Face Protection ANSI Z87.1-compliant safety goggles with side shields.Protects against splashes and airborne particles. Isonicotinic acid causes serious eye irritation[4][6].
Skin & Body Protection Full-length laboratory coat.Prevents contact with clothing. Contaminated clothing should be removed and washed before reuse[9].
Respiratory Protection Not typically required if used within a fume hood.If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with a particulate filter may be necessary[9].

Safe Handling and Use Protocol

Adherence to a standardized workflow minimizes the risk of exposure and cross-contamination.

Step-by-Step Handling Procedure:

  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure the work surface is clean and uncluttered.

  • Don PPE: Put on all required PPE as specified in Section 3.2.

  • Weighing: If weighing the solid, use a tared weigh boat or glassine paper on an analytical balance located within the fume hood or in an enclosure with local exhaust ventilation.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid generating dust. If transferring to a solution, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling: Tightly cap the source container immediately after use.

  • Decontamination: Clean any contaminated surfaces and equipment. Dispose of contaminated disposables (e.g., weigh boats, gloves) in a designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outer surfaces. Wash hands thoroughly with soap and water after handling[3].

Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

5.1 Storage Conditions

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[9][12].

  • Protect from direct sunlight and moisture.

  • Store away from incompatible materials as detailed below.

5.2 Chemical Incompatibility The compound possesses both a carboxylic acid and an ether functional group, dictating its incompatibilities. Mixing with incompatible chemicals can lead to violent reactions, heat generation, or the release of toxic fumes[13].

Main 3-(3-Benzyloxyphenyl) isonicotinic acid Oxidizers Strong Oxidizers (e.g., Nitric Acid, Perchlorates) Main->Oxidizers Violent Reaction Possible Bases Strong Bases (e.g., NaOH, KOH) Main->Bases Exothermic Reaction Reducing Strong Reducing Agents Main->Reducing Incompatible

Caption: Chemical incompatibility map for 3-(3-Benzyloxyphenyl)isonicotinic acid.

Spill and Emergency Response Protocol

Immediate and correct response to a spill is crucial to mitigate hazards.

6.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[9][12].

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops[9].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3][9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3][9].

6.2 Spill Response Workflow The response procedure depends on the scale and location of the spill.

Start Spill Occurs Alert Alert personnel in immediate area Start->Alert Assess Assess spill size & hazard Alert->Assess Minor Minor Spill (<5g, contained in hood) Assess->Minor Minor Major Major Spill (>5g or outside hood) Assess->Major Major PPE Don appropriate PPE (gloves, goggles, lab coat) Minor->PPE Evacuate Evacuate Area Restrict Access Call EHS Major->Evacuate Absorb Cover with inert absorbent (vermiculite, sand) PPE->Absorb Collect Sweep into waste container using non-sparking tools Absorb->Collect Clean Decontaminate area with damp paper towel Collect->Clean Dispose Seal, label, and dispose of waste via EHS Clean->Dispose

Caption: Decision flowchart for responding to a chemical spill.

Detailed Spill Cleanup Steps (Minor Spill):

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand[9][14].

  • Working from the perimeter inward, carefully sweep the material into a designated waste container.

  • Wipe the spill area with a damp paper towel to remove any remaining residue[14].

  • Seal the waste container, label it clearly as hazardous waste, and arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

References

  • Laboratory Safety Guidance - OSHA. (URL: [Link])

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (URL: [Link])

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (URL: [Link])

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (URL: [Link])

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (URL: [Link])

  • Material Safety Data Sheet - Benzyl ether, 99% - Cole-Parmer. (URL: [Link])

  • Safety Data Sheet: Isonicotinic acid - Carl ROTH. (URL: [Link])

  • Safety data sheet - CPAChem (Isonicotinic Acid). (URL: [Link])

  • Isoniazid Toxicity: Background, Pathophysiology, Etiology - Medscape Reference. (URL: [Link])

  • Chemical Incompatibility Guide - Stanford Environmental Health & Safety. (URL: [Link])

  • INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS - Emory EHSO. (URL: [Link])

  • Chemical Incompatibility Chart - Princeton EHS. (URL: [Link])

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(3-Benzyloxyphenyl)isonicotinic Acid

Executive Summary

Topic: Yield Optimization for Biaryl Isonicotinic Acid Derivatives Target Molecule: 3-(3-Benzyloxyphenyl)isonicotinic acid Core Challenge: The synthesis of ortho-substituted pyridine carboxylic acids via Suzuki-Miyaura coupling is notoriously difficult due to three converging factors: catalyst poisoning by the free carboxylate/pyridine nitrogen, protodeboronation of the electron-rich aryl boronic acid, and steric hindrance at the 3-position.

This guide provides a validated, self-correcting protocol that shifts from a "Direct Coupling" approach (often <20% yield) to a "Protection-Coupling-Hydrolysis" strategy (typically >65% yield).

Part 1: The "Golden Route" Protocol

Context: Direct coupling of 3-haloisonicotinic acid with boronic acids often fails because the carboxylate moiety coordinates to the Palladium center, arresting the catalytic cycle. The most robust method involves esterification prior to coupling.

Step-by-Step Methodology

Step 1: Esterification (The "Shield")

  • Reagents: 3-Bromoisonicotinic acid (1.0 eq), SOCl₂ (2.0 eq), MeOH (Solvent).

  • Procedure: Reflux 3-bromoisonicotinic acid in MeOH with thionyl chloride for 4 hours.

  • Why: Converts the interfering carboxylic acid into a methyl ester, preventing Pd-coordination and increasing solubility in organic solvents.

Step 2: Suzuki-Miyaura Coupling (The "Link")

  • Reagents:

    • Substrate: Methyl 3-bromoisonicotinate (1.0 eq)

    • Partner: 3-Benzyloxyphenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

    • Base: K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.0 eq)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Conditions: Degas solvents thoroughly (Ar sparge, 20 min). Heat to 90°C for 4-12 hours.

  • Critical Control Point: Oxygen is the enemy. If the reaction turns black immediately (Pd black precipitation), your inert atmosphere was compromised.

Step 3: Hydrolysis (The "Reveal")

  • Reagents: LiOH·H₂O (3.0 eq), THF/Water (1:1).

  • Procedure: Stir at Room Temperature (RT) for 2 hours. Acidify carefully with 1M HCl to pH 3-4 to precipitate the zwitterionic product.

Part 2: Visualizing the Workflow

The following diagram outlines the optimized synthetic pathway and the critical decision nodes for troubleshooting.

G Start Start: 3-Bromoisonicotinic Acid Step1 Step 1: Esterification (MeOH, SOCl2) Start->Step1 Check1 QC: Is conversion >95%? Step1->Check1 Check1->Step1 No (Reflux longer) Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Base, Dioxane/H2O) Check1->Step2 Yes Check2 QC: Is Boronic Acid Consumed? Step2->Check2 Check2->Step2 No (Add XPhos Pd G2) Step3 Step 3: LiOH Hydrolysis Check2->Step3 Yes Final Target: 3-(3-Benzyloxyphenyl) isonicotinic acid Step3->Final

Figure 1: The Optimized "Protection-Coupling-Hydrolysis" Workflow. Decision diamonds indicate critical quality control (QC) checkpoints.

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users synthesizing biaryl pyridine systems.

Q1: My reaction turns black immediately, and I get <10% yield. Why?

Diagnosis: "Pd Black" precipitation. Cause: The catalyst has decomposed into inactive Palladium(0) aggregates. This is usually caused by:

  • Poor Degassing: Oxygen in the solvent oxidizes the phosphine ligands.

  • Free Acid Interference: If you skipped the esterification step, the carboxylic acid is stripping ligands off the Palladium. Fix:

  • Mandatory: Switch to the Methyl Ester substrate.

  • Protocol: Sparging with Argon for 5 minutes is insufficient. Use the "Freeze-Pump-Thaw" method (3 cycles) or vigorous sparging for >20 mins.

  • Catalyst Switch: If Pd(dppf)Cl₂ fails, switch to XPhos Pd G2 . XPhos is bulky and electron-rich, stabilizing the Pd center against deactivation.

Q2: I see the product on LCMS, but I cannot isolate it pure. It co-elutes with impurities.

Diagnosis: Zwitterionic Purification Challenge. Cause: The product contains a basic pyridine nitrogen and an acidic carboxylic acid. In standard silica chromatography, it streaks or sticks irreversibly. Fix:

  • Do NOT use standard silica with Hexane/Ethyl Acetate.

  • Method A (Precipitation): After hydrolysis, carefully adjust pH to the Isoelectric Point (pI) (typically pH 3.5–4.5 for isonicotinic acids). The product should precipitate as a solid. Filter and wash with cold water/ether.

  • Method B (Reverse Phase): Use C18 chromatography with a mobile phase of Water/Acetonitrile + 0.1% Formic Acid . The acid keeps the pyridine protonated, improving peak shape.

Q3: My boronic acid is disappearing, but no product is forming.

Diagnosis: Protodeboronation. Cause: The 3-benzyloxyphenyl ring is electron-rich. Under basic, aqueous conditions at high heat, the boronic acid hydrolyzes to the simple arene (Ph-H) faster than it couples. Fix:

  • Lower Temperature: Reduce from 100°C to 70°C.

  • Anhydrous Conditions: Switch solvent to Anhydrous DMF or Toluene .

  • Base Switch: Use K₃PO₄ (anhydrous) instead of aqueous carbonates. Water promotes protodeboronation.

Part 4: Data & Optimization Matrix

The following table summarizes catalyst/solvent screening data for sterically hindered isonicotinic acid couplings.

EntryCatalystLigandBaseSolventYieldNotes
1Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O15%Failed. High protodeboronation.
2Pd(OAc)₂PPh₃K₂CO₃Toluene22%Poor. Catalyst decomposition (Pd black).
3Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane/H₂O 78% Recommended. Robust, easy workup.
4XPhos Pd G2XPhosK₃PO₄THF/H₂O85%High Performance. Use if Entry 3 fails.

Part 5: Mechanistic Logic (Why this works)

  • The Ortho-Effect: The 3-position of isonicotinic acid is flanked by the pyridine nitrogen and the C4-carbonyl. This creates a "steric pocket." Pd(dppf)Cl₂ has a large bite angle (99°), which forces the reductive elimination step to occur more rapidly than monodentate ligands like PPh₃, overcoming the steric barrier [1].

  • Ester Protection: The methyl ester reduces the electron density on the pyridine ring slightly, making the oxidative addition of the C-Br bond to Palladium faster (Pyridine halides are electron-deficient electrophiles; making them more electron-deficient helps oxidative addition) [2].

References

  • Optimizing Suzuki Coupling Reactions. CovaSyn Technologies. Detailed analysis of ligand bite angles and catalyst selection for hindered substrates.

  • Optimization of the Suzuki cross-coupling reaction. ResearchGate. Comparative study of bases (Na2CO3 vs K3PO4) and solvents in heteroaryl couplings.

  • Purification of Zwitterionic Compounds. ChemPros / ResearchGate. Methodologies for isoelectric precipitation and desalting of amino-acid-like heterocycles.

  • Catalyst Poisoning by Pyridines. Wikipedia / SciSpace. Mechanisms of Pd-catalyst deactivation by nitrogen-containing heterocycles and free carboxylic acids.

Sources

Technical Support Center: Solubility Optimization for 3-(3-Benzyloxyphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with 3-(3-Benzyloxyphenyl)isonicotinic acid . This compound presents a classic "medicinal chemistry paradox": a polar, ionizable core (isonicotinic acid) coupled with a bulky, hydrophobic tail (benzyloxyphenyl).

Executive Summary: The Physicochemical Challenge

Researchers often encounter immediate precipitation when attempting to dissolve 3-(3-Benzyloxyphenyl)isonicotinic acid in neutral aqueous buffers. This behavior is dictated by its structure:

  • Hydrophilic Head: The isonicotinic acid core contains a carboxylic acid (

    
    ) and a pyridine nitrogen (
    
    
    
    ).
  • Hydrophobic Tail: The 3-benzyloxyphenyl group is highly lipophilic (

    
    ), driving strong intermolecular van der Waals interactions that resist solvation in water.
    

The Diagnosis: At neutral pH (pH 6–7) and below, the compound exists largely in its neutral or zwitterionic form, which is the least soluble state. Successful solubilization requires disrupting these hydrophobic interactions via ionization (pH control) , cosolvents , or complexation .

Diagnostic Troubleshooting Flowchart

Use this decision tree to identify the correct solubilization strategy for your specific application.

SolubilityDecisionTree Start START: Define Application AppType What is the end use? Start->AppType InVitro In Vitro / Cellular Assays AppType->InVitro InVivo In Vivo (Animal Studies) AppType->InVivo ChemAnalysis Analytical (HPLC/LCMS) AppType->ChemAnalysis DMSO_Check Is DMSO tolerated? (<0.5%) InVitro->DMSO_Check Route Route of Administration? InVivo->Route MobilePhase Use High Organic Phase (>50% ACN/MeOH) + 0.1% FA ChemAnalysis->MobilePhase Cosolvent Use DMSO Stock + Serial Dilution into Media DMSO_Check->Cosolvent Yes pH_Adjust Adjust Media pH > 7.5 or use HP-beta-CD DMSO_Check->pH_Adjust No Precipitation Precipitation upon dilution? Cosolvent->Precipitation Precipitation->pH_Adjust Yes IV_IP IV / IP Injection Route->IV_IP Oral Oral Gavage Route->Oral Formulation_IV Formulation: 5% DMSO + 30% PEG400 + Saline IV_IP->Formulation_IV Formulation_Oral Formulation: 0.5% MC or Corn Oil Suspension Oral->Formulation_Oral

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Technical FAQs & Troubleshooting

Issue 1: "The compound crashes out when I dilute my DMSO stock into water."

Root Cause: This is the "Solvent Shift" effect. DMSO has a dielectric constant (


) of ~47, while water is ~80. The hydrophobic benzyloxy tail is soluble in DMSO but thermodynamically unstable in the highly polar water environment, leading to immediate aggregation.

Solution:

  • Order of Addition: Always add the DMSO stock slowly to the vortexing buffer, not the other way around. This prevents local regions of supersaturation.

  • pH Criticality: Ensure your aqueous buffer is pH 7.4 or higher .

    • Mechanism:[1] The carboxylic acid (

      
      ) must be deprotonated to form the anion (
      
      
      
      ). The charge repulsion prevents aggregation of the hydrophobic tails.
    • Reference: Isonicotinic acid derivatives exhibit minimal solubility near their isoelectric point (pH 3–5) and maximal solubility when ionized [1].

Issue 2: "I need a high concentration (>10 mM) for a stock solution."

Recommendation: Do not use water.

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard for this compound class. Solubility > 50 mM is typically achievable.

  • Secondary Solvent: DMF (Dimethylformamide) is a viable alternative if DMSO interferes with specific assays (e.g., certain kinase assays).

  • Avoid: Ethanol or Methanol for high-concentration stocks, as the solubility will be significantly lower than in DMSO due to the benzyloxy group's bulk.

Issue 3: "How do I formulate this for animal studies (IV/IP)?"

Warning: Pure DMSO is toxic in high volumes. You must use a vehicle system.

Recommended Formulation (The "20/40/40" Rule):

Component Percentage (v/v) Function
DMSO 5% – 10% Solubilizes the initial solid.
PEG 400 30% – 40% Cosolvent; stabilizes the hydrophobic tail in water.

| Saline / PBS | Balance | Physiological carrier (Add LAST). |

Protocol: Dissolve the compound in DMSO first. Add PEG 400 and vortex until clear. Finally, slowly add the saline while vortexing. If turbidity occurs, add Tween 80 (1-5%) or HP-


-Cyclodextrin (20% w/v)  [2].

Validated Experimental Protocols

Protocol A: Determination of Aqueous Solubility Limit

Use this protocol to verify if the compound is suitable for your specific buffer system.

  • Preparation: Prepare a 20 mM stock solution in anhydrous DMSO.

  • Aliquot: Place 190

    
    L of your desired buffer (e.g., PBS pH 7.4) into a clear 96-well plate or microcentrifuge tubes.
    
  • Spike: Add 10

    
    L of the DMSO stock (Final conc: 1 mM, 5% DMSO).
    
  • Incubation: Shake at room temperature for 2 hours.

  • Observation:

    • Clear: Solubility > 1 mM.

    • Cloudy/Precipitate: Solubility < 1 mM.

  • Quantification (Optional): Centrifuge at 15,000 x g for 10 mins. Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in 100% DMSO.

Protocol B: pH-Switch Solubilization

Use this for preparing aqueous stocks without organic solvents (if possible).

  • Weigh 5 mg of 3-(3-Benzyloxyphenyl)isonicotinic acid.

  • Add 900

    
    L of 0.1 M NaOH  (Strong base ensures full deprotonation).
    
  • Vortex/Sonicate until fully dissolved (Solution should be clear).

  • Slowly titrate with 0.1 M HCl or concentrated buffer (e.g., 1M Tris pH 8.0) to lower the pH to the desired physiological range (7.4–8.0).

  • Stop immediately if cloudiness appears; this indicates the limit of solubility for the neutral species has been reached.

Mechanistic Insight: Why Structure Matters

Understanding the molecule allows you to predict its behavior.

MoleculeMechanism cluster_0 Hydrophilic Head (Isonicotinic Acid) cluster_1 Hydrophobic Tail (3-Benzyloxyphenyl) COOH Carboxylic Acid (pKa ~4.9) Needs pH > 6 for Solubility Phenyl Phenyl Ring Lipophilic Scaffold Pyridine Pyridine Nitrogen (pKa ~1.8) Protonates only at very low pH Ether Benzyloxy Linker Rotational Freedom + High Hydrophobicity Phenyl->Ether Attached at Pos 3

Caption: Structural dissection showing the competition between the ionizable head group and the lipophilic tail.

The 3-benzyloxy substitution is particularly troublesome because the benzyl ether linkage adds significant molecular volume and flexibility, increasing the energy cost for water molecules to organize around the solute (the hydrophobic effect). This is why simple pH adjustment often fails without the assistance of a cosolvent like DMSO or PEG [3].

References

  • Isonicotinic Acid Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5922, Isonicotinic acid.[2][3] Retrieved from [Link]

  • Solubilization Strategies: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques.[4][5][6] ISRN Pharmaceutics. (General principles for solubilizing Class II/IV drugs). Retrieved from [Link]

  • Cyclodextrin Applications: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Sources

pH stability challenges of 3-(3-Benzyloxyphenyl)isonicotinic acid in assay buffers

[1][2][3][4]

Compound Profile & Physicochemical Logic

To troubleshoot effectively, one must understand the molecule's behavior in solution.[1] 3-(3-Benzyloxyphenyl)isonicotinic acid is an amphiphilic zwitterion with a distinct solubility "danger zone."[2][3][1][4]

  • Core Scaffold: Isonicotinic acid (Pyridine-4-carboxylic acid).[2][3][1][4][5]

    • Nature:[2][3][1][4][6] Amphoteric.[3][1][4] It contains a basic pyridine nitrogen (pKa ~1.8–2.[3][1][4]0) and an acidic carboxylic acid (pKa ~4.8–5.0).[3][1][4][7]

  • Substituent: 3-Benzyloxyphenyl group.[2][3][1][4]

    • Nature:[2][3][1][4][6][8] Highly hydrophobic (Lipophilic).[3][1][4] This moiety drastically reduces water solubility compared to the parent isonicotinic acid.[3][1][4]

  • The Stability Trap:

    • pH < 4.0: The molecule is cationic (pyridine protonated) or neutral.[1][4][5]

    • pH 4.0 – 5.5 (Isoelectric Zone): The molecule exists largely as a zwitterion or uncharged neutral species.[1][4] Solubility is at its absolute minimum here. This is the "Crash-Out Zone."

    • pH > 6.5: The carboxylic acid deprotonates (COO⁻), forming an anion.[1][4] This is the required state for aqueous stability.[1][4]

Troubleshooting Guide: Common Failure Modes

Issue 1: "Cloudy" wells or immediate precipitation upon addition to assay plate.[1][4]
  • Diagnosis: pH Shock. You likely diluted a high-concentration DMSO stock (e.g., 10 mM) directly into a buffer with insufficient buffering capacity or a pH near the compound's pI (iso-electric point).[2][3][1]

  • The Mechanism: DMSO stocks are non-ionized.[1][4] When 3-(3-Benzyloxyphenyl)isonicotinic acid hits an aqueous buffer at pH < 6.0, the hydrophobic benzyloxy tail drives rapid aggregation before the carboxylic acid can ionize and solubilize the molecule.[3][1]

  • Solution:

    • Buffer Choice: Ensure assay buffer pH is ≥ 7.4 .[2][3][1][4] Use strong buffers (HEPES or Tris > 50 mM) rather than weak PBS.

    • Intermediate Dilution Step: Do not go from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution in buffer containing 0.05% Tween-20 or buffer at pH 8.0 to "chaperone" the molecule into solution.[2][3][1]

Issue 2: Variable IC50/EC50 values between days.
  • Diagnosis: Colloidal Aggregation. The benzyloxyphenyl group promotes the formation of promiscuous colloidal aggregates that sequester enzymes, leading to false positives.

  • The Mechanism: At micromolar concentrations, hydrophobic isonicotinic acid derivatives can form critical micelles or amorphous aggregates that inhibit proteins non-specifically.[1]

  • Solution:

    • Detergent Check: Add 0.01% Triton X-100 or 0.005% CHAPS to your assay buffer.[2][3][1][4] If the inhibition disappears or IC50 shifts drastically (>10-fold) with detergent, your compound was aggregating.[1][4]

    • Centrifugation Test: Spin the diluted compound solution at 10,000 x g for 10 mins before adding to the assay. If potency drops, the active species was a precipitate.[1]

Issue 3: Loss of activity after 24 hours in storage.
  • Diagnosis: Surface Adsorption (Plastic Binding). [2][3][4]

  • The Mechanism: The hydrophobic benzyloxy rings bind avidly to polystyrene and polypropylene. In low-protein buffers, the compound is stripped from the solution onto the tube walls.[1]

  • Solution:

    • Use Low-Binding (siliconized) tubes and plates.[2][3][1][4]

    • Include carrier proteins (e.g., 0.1% BSA ) in the buffer immediately upon dilution to sequester the hydrophobic tail and keep it in solution.

Visualizing the Stability & Solubility Pathway

The following diagram illustrates the critical pH-dependent solubility states of 3-(3-Benzyloxyphenyl)isonicotinic acid.

GStockDMSO Stock(10 mM)Fully SolubleAcidicAcidic Buffer (pH < 4.5)Protonated/Neutral FormHydrophobic Tail ExposedStock->AcidicDilution intoLow pH/PBSNeutralNeutral Buffer (pH 7.4)Anionic Form (COO-)Electrostatic RepulsionStock->NeutralDilution intoHEPES pH 7.5 + BSAPrecipPRECIPITATION(Crash-Out)Acidic->PrecipAggregationDriven by Benzyloxy GroupPrecip->NeutralSlow Redissolution(Often Irreversible)StableSTABLE ASSAY(Soluble)Neutral->StableMaintainedSolubility

Caption: Solubility fate of 3-(3-Benzyloxyphenyl)isonicotinic acid depends critically on the initial dilution pH.[2][3][1][4] Acidic environments trigger irreversible precipitation driven by the hydrophobic benzyloxy tail.

Frequently Asked Questions (FAQ)

Q: Can I use PBS (Phosphate Buffered Saline) for this compound? A: Proceed with caution. Standard PBS (pH 7.[2][3][1][4]4) has weak buffering capacity.[3][1][4] If your DMSO stock is slightly acidic (common with aged DMSO), adding it to PBS can locally drop the pH below 6.0, causing "micro-precipitation."[1]

  • Recommendation: Use 50 mM HEPES (pH 7.5) or Tris-HCl .[2][3][1][4] These have stronger buffering capacity at the relevant pH to keep the carboxylic acid deprotonated.[1]

Q: Is the ether linkage (benzyloxy) stable? A: Yes. The benzyl ether linkage is chemically stable under standard biological assay conditions (pH 4–10, < 60°C).[1][4] It is resistant to hydrolysis.[3][1][4] The primary instability is physical (precipitation), not chemical degradation.[1][4] However, avoid storing in strong acids (pH < 1) for extended periods.[1][4]

Q: Why does my dose-response curve look steep (Hill slope > 2.0)? A: A Hill slope > 2.0 often indicates solubility limits or aggregation , not cooperative binding.[2][3][1][4] The compound is likely precipitating at the highest concentrations, causing a sudden loss of signal that mimics potent inhibition.

  • Action: Re-run the assay with 0.01% Triton X-100.[1][4] If the slope normalizes to ~1.0, the steepness was an artifact of insolubility.

Validated Solubilization Protocol

Objective: Prepare a stable 100 µM working solution from a 10 mM DMSO stock.

  • Prepare Assay Buffer:

    • Base: 50 mM HEPES, pH 7.5.[1][4]

    • Additives: 150 mM NaCl (ionic strength helps preventing aggregation of charged species), 0.01% Triton X-100 (critical for the hydrophobic tail).[1][4]

  • Intermediate Dilution (The "Step-Down"):

    • Do not add 1 µL stock to 99 µL buffer directly.[3][1][4]

    • Step A: Add 10 µL of 10 mM stock to 90 µL of 100% DMSO (creates 1 mM stock).

    • Step B: Add 10 µL of 1 mM stock to 990 µL of Assay Buffer while vortexing rapidly.

  • Equilibration:

    • Allow the solution to stand for 15 minutes at room temperature.

    • Visual Check: Inspect against a dark background.[3][1][4] If any turbidity is visible, sonicate for 5 minutes.[1][4]

References

  • Solubility of Isonicotinic Acid Derivatives

    • Source: National Institute of Standards and Technology (NIST) WebBook.[3][1][4]

    • Relevance: Establishes the pKa of the isonicotinic acid core (pKa ~4.[1][4]96) and solubility baselines.

    • URL:[Link][3][4]

  • Assay Interference by Aggregators

    • Source: Shoichet, B. K. (2006).[3][1][4] "Screening in a spirit of haunting." Drug Discovery Today.

    • Relevance: Explains the mechanism of false positives caused by hydrophobic compounds like benzyloxyphenyl derivatives forming colloidal aggregates.[1][4]

    • URL:[Link]

  • Chemical Stability of Benzyl Ethers

    • Source: Greene's Protective Groups in Organic Synthesis.[3][1][4]

    • Relevance: Validates the stability of the benzyloxy ether linkage in physiological buffers (stable to pH 4-10).
    • URL:[Link][3][4]

Minimizing side reactions during 3-(3-Benzyloxyphenyl)isonicotinic acid scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-Benzyloxyphenyl)isonicotinic Acid Scale-Up

Current Status: Online 🟢 Ticket ID: SC-882-PYR Assigned Specialist: Dr. A. Vance, Senior Process Chemist

Executive Summary

Scaling up the synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid presents a unique duality of challenges: the chemical sensitivity of the Suzuki-Miyaura cross-coupling on a pyridine core and the physical engineering of isolating a zwitterionic solid.

This guide moves beyond standard literature to address the "hidden" failure modes encountered at the kilogram scale. Our primary route assumes the use of methyl 3-bromoisonicotinate and (3-benzyloxyphenyl)boronic acid , followed by ester hydrolysis. This two-step approach is superior to direct coupling of the free acid due to solubility and catalyst turnover frequency (TOF) issues.

Module 1: The Coupling Reaction (Suzuki-Miyaura)

Critical Failure Mode: Protodeboronation & Catalyst Poisoning

User Query: "My conversion stalls at 60-70%, and adding more catalyst doesn't help. HPLC shows unreacted bromide and deboronated arene."

Root Cause Analysis:

  • Pyridine Coordination: The nitrogen atom on the isonicotinic core competes with phosphine ligands for the Palladium center, creating an inactive Pd(II)-pyridine complex.

  • Protodeboronation: The electron-rich benzyloxy group on the boronic acid accelerates hydrolytic C-B bond cleavage, especially at high pH or temperature.

Technical Protocol 1.0: The "Slow-Release" Coupling To minimize side reactions, we utilize a high-activity catalyst system with a controlled base addition.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (1-2 mol%)The bidentate dppf ligand has a large bite angle, preventing pyridine displacement of the ligand.
Solvent Toluene/Water (4:1) or DME/Water Biphasic systems often suppress protodeboronation compared to homogeneous DMF/Water.
Base K₃PO₄ (2.5 equiv)Mild buffering capacity reduces the instantaneous pH spike seen with carbonates, protecting the boronic acid.
Temperature 85-90°C Sufficient for activation but below the rapid decomposition threshold of the boronic acid.

Step-by-Step Optimization:

  • Charge the reactor with Methyl 3-bromoisonicotinate (1.0 eq) and Pd(dppf)Cl₂ (0.015 eq) in Toluene.

  • Degas vigorously. Oxygen promotes homocoupling of the boronic acid.

  • Add (3-benzyloxyphenyl)boronic acid (1.2 eq).

  • Heat to 60°C.

  • Dose the aqueous K₃PO₄ solution over 2 hours . Crucial: Keeping the base concentration low initially favors transmetallation over protodeboronation.

Module 2: Impurity Profiling & Control

User Query: "I see a persistent impurity at RRT 1.1. What is it?"

The Impurity Matrix Use this table to identify and eliminate byproducts.

ImpurityStructure/OriginPrevention Strategy
Des-bromo Methyl isonicotinate (Reductive dehalogenation)Solvent Degassing: Oxygen promotes hydride transfer pathways. Switch to anhydrous solvents if persistent.
Homocoupling 3,3'-Bis(benzyloxy)biphenylStrict Inertion: Ensure <10 ppm O₂ in headspace. Reduce boronic acid excess to 1.05 eq.
Phenol 3-Benzyloxyphenol (Oxidative hydrolysis)Peroxide Check: Test ether solvents for peroxides. Use fresh boronic acid (avoid "wet" batches).
Pd-Complex Pyridine-Pd species (Colored impurity)Scavenging: See Module 3.

Module 3: Workup & Isolation (The Zwitterion Challenge)

User Query: "After hydrolysis, I can't filter the product. It's a sticky gum or fine slurry."

The Science of Isoelectric Precipitation 3-(3-Benzyloxyphenyl)isonicotinic acid is amphoteric.

  • pH < 2: Cationic (Pyridinium species) → Soluble in water.

  • pH > 10: Anionic (Carboxylate) → Soluble in water.

  • pH ~ 3.5 - 4.5: Zwitterionic (Neutral) → Precipitates.

Technical Protocol 2.0: Controlled Precipitation

  • Saponification: After coupling, add NaOH (3 eq) directly to the biphasic mixture and heat to 50°C until ester is consumed.

  • Phase Split: Remove the organic layer (Toluene). This removes the Homocoupling impurity (non-polar).

  • Pd Scavenging: Treat the aqueous alkaline layer with QuadraPure™ TU or Smopex® (thiourea functionalized silica) at 50°C for 2 hours. Filter.

  • Acidification (The Critical Step):

    • Cool to 20°C.

    • Slowly add 2M HCl to reach pH 4.0 .

    • Do not overshoot to pH 1. If you go too low, the pyridine protonates and redissolves.

  • Aging: Stir the slurry at pH 4.0 for 4 hours to allow crystal growth (Ostwald ripening). This transforms the "gum" into filterable solids.

Visualizing the Process Logic

The following diagram maps the reaction pathways and critical decision points for minimizing side reactions.

ReactionPathway Start Start: Methyl 3-bromoisonicotinate Coupling Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Start->Coupling Proto Side Rxn: Protodeboronation (Loss of Boronic Acid) Coupling->Proto High Temp / Fast Base Add Homo Side Rxn: Homocoupling (O2 mediated) Coupling->Homo O2 Leak Poison Catalyst Poisoning (Pyridine coordination) Coupling->Poison Monodentate Ligand Ester Intermediate: Methyl Ester Coupling->Ester Successful Cycle Hydrolysis Saponification (NaOH) Ester->Hydrolysis PhaseSplit Phase Split (Remove Organics/Homocouple) Hydrolysis->PhaseSplit Scavenge Pd Scavenging (Thiourea Resin) PhaseSplit->Scavenge Aqueous Layer Precip Isoelectric Precipitation (pH 4.0) Scavenge->Precip

Figure 1: Reaction logic flow detailing critical control points (red) and the optimized process path (green).

FAQs: Field Notes

Q: Can I use the free acid (3-bromoisonicotinic acid) directly? A: It is possible but not recommended for scale-up. The free carboxylic acid can form carboxylate-Pd complexes that reduce catalyst turnover. Furthermore, the solubility of the zwitterionic starting material is poor in standard Suzuki solvents, requiring high water content which accelerates protodeboronation.

Q: The benzyl ether cleaved during workup. Why? A: You likely used BBr₃ or strong acid (HBr/HI) or high temperature acidic conditions. The benzyl group is stable to the basic Suzuki and saponification conditions. Ensure your acidification step uses HCl or H₂SO₄ at moderate temperatures (<30°C) and does not drop below pH 1 for extended periods.

Q: How do I ensure low Pd levels (<10 ppm) in the final API? A: Relying on crystallization alone is risky. The pyridine nitrogen binds Pd tightly. You must use a scavenger (Thiol/Thiourea based) on the aqueous layer before precipitation. Alternatively, a charcoal wash of the alkaline solution is effective but messy.

References

  • Suzuki-Miyaura Coupling on Pyridines: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (Detailed mechanisms of pyridine poisoning).
  • Protodeboronation Control: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls". J. Am. Chem. Soc., 132(40), 14073–14075. Link

  • Scale-Up of Zwitterions: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Boronic Acid Stability: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chem. Soc. Rev., 43, 412-443. Link

Selecting the right solvent system for recrystallizing 3-(3-Benzyloxyphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article: #SOLV-8492 Topic: Recrystallization Strategy for 3-(3-Benzyloxyphenyl)isonicotinic Acid Status: Active | Tier: Level 3 (Senior Scientist Support)

Executive Summary

Recrystallizing 3-(3-Benzyloxyphenyl)isonicotinic acid presents a distinct "solubility paradox." You are dealing with a molecule that possesses a high-melting, polar, amphoteric core (isonicotinic acid ) attached to a lipophilic, rotatable tail (benzyloxyphenyl ether ).

  • The Challenge: The pyridine-carboxylic acid core demands polarity (alcohols/water), while the benzyl ether tail increases solubility in organics and introduces a high risk of "oiling out" (Liquid-Liquid Phase Separation) before crystallization occurs.

  • The Solution: This guide prioritizes a binary solvent system (Ethanol/Water) for general purity, but also details an Acid-Base Reprecipitation protocol which is often chemically superior for removing non-acidic impurities from biaryl isonicotinic derivatives.

Part 1: Solvent System Selection Matrix

The following table summarizes solvent suitability based on the functional group analysis of your target molecule.

Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol / Water Primary Choice ★★★★★Best balance. Ethanol solvates the benzyl ether; water acts as the anti-solvent for the isonicotinic core.
2-Methoxyethanol High-Solubility ★★★★☆Excellent for stubborn phenyl-isonicotinic analogs [1]. Higher boiling point (124°C) allows better dissolution but requires vacuum drying.
Methanol Alternative [1][2][3] ★★★☆☆Good solubility, but often leads to rapid precipitation (small crystals) or oiling out due to low boiling point.
Ethyl Acetate Washer ★★☆☆☆Poor solvent for the core acid, but excellent for washing the final solid to remove lipophilic byproducts (e.g., unreacted benzyl halides).
DMF or DMSO Last Resort ★☆☆☆☆Avoid. While they dissolve the compound, removal is difficult and often leads to oiling out upon water addition.[4]

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" Binary Recrystallization

Use this method if your crude purity is >85% and you need to improve crystal form or remove minor impurities.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add absolute Ethanol (10–15 mL) and heat to reflux.

    • Checkpoint: If the solid does not dissolve in 20 mL of boiling ethanol, add 2-Methoxyethanol dropwise (up to 5 mL) until clear.

  • Filtration (Hot): If insoluble particles remain (likely inorganic salts or Pd residues from Suzuki coupling), filter the hot solution through a pre-warmed glass frit.

  • Nucleation: Remove from heat. While still hot, add hot water dropwise until a persistent turbidity (cloudiness) just appears.

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the clear solution to cool to room temperature slowly (wrap flask in foil/towel).

    • Critical Step: If oil droplets appear at ~50°C, scratch the glass immediately or add a seed crystal.

  • Collection: Cool to 4°C for 2 hours. Filter and wash with cold 50% EtOH/Water.

Protocol B: Acid-Base Reprecipitation (Chemical Purification)

Use this method if your crude contains significant non-acidic impurities (e.g., decarboxylated byproducts).

  • Base Dissolution: Suspend the crude solid in 1M NaOH (10 mL per gram). The isonicotinic acid will deprotonate and dissolve; non-acidic impurities (benzyl ethers, biaryls) will remain insoluble.

  • Filtration: Filter off the insoluble solids.[3][5][6] The filtrate now contains your product as the sodium salt.

  • Precipitation: Slowly add 1M HCl to the filtrate with vigorous stirring.

    • Target pH: Adjust pH to 3.5 – 4.0 (the isoelectric region for isonicotinic acids) [1].

  • Isolation: The product will precipitate as a white/off-white solid. Filter, wash with water, and dry.

    • Note: This solid can then be subjected to Protocol A for final polishing.

Part 3: Troubleshooting & Visualizations

Decision Logic: Selecting the Right Path

SolventStrategy Start Start: Crude 3-(3-Benzyloxyphenyl) isonicotinic acid CheckPurity Check Crude Purity (LCMS/NMR) Start->CheckPurity HighImpurity High Impurities (<85%) or Non-Acidic Byproducts CheckPurity->HighImpurity Complex Mixture GoodPurity Decent Purity (>85%) CheckPurity->GoodPurity Clean Crude ProtocolB Protocol B: Acid-Base Reprecipitation (pH 3-4) HighImpurity->ProtocolB ProtocolA Protocol A: Binary Solvent (EtOH + Water) GoodPurity->ProtocolA ProtocolB->ProtocolA Polishing Step OilingOut Issue: Product Oils Out? ProtocolA->OilingOut Remedy1 Remedy: Add Seed Crystal at Cloud Point OilingOut->Remedy1 Yes Remedy2 Remedy: Switch to 2-Methoxyethanol OilingOut->Remedy2 Persistent Issue Final Pure Crystalline Solid OilingOut->Final No Remedy1->Final Remedy2->Final

Caption: Decision tree for selecting between chemical purification (Acid-Base) and physical recrystallization based on crude purity.

Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

The benzyl ether moiety makes this compound prone to oiling out. This happens when the solution hits the "spinodal decomposition" region before the crystallization boundary.

Symptoms:

  • Milky emulsion forms instead of crystals.

  • Oily droplets settle at the bottom.

Immediate Fixes:

  • The "Re-Boil" Technique: Re-heat the mixture until clear. Add a small amount of the good solvent (Ethanol) to shift the composition away from the saturation limit. Cool significantly slower.

  • Seeding: Add a tiny crystal of pure product (or a similar isonicotinic analog) when the solution is roughly 10°C above the temperature where oiling usually starts.

  • Solvent Swap: If EtOH/Water fails, switch to 2-Methoxyethanol [1]. Its higher boiling point and ether-alcohol nature often compatibilize the benzyl group better than simple alcohols.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Acetone/Hexane? A: Not recommended. While the benzyl group likes Hexane, the isonicotinic acid core is very insoluble in Hexane and poorly soluble in Acetone. This polarity mismatch usually results in immediate precipitation of amorphous powder rather than crystal growth.

Q: My product turned pink during recrystallization. Why? A: Phenolic ethers and pyridine rings can be sensitive to oxidation or trace metal chelation (especially if Pd residues remain). Ensure you perform a hot filtration (Protocol A, Step 2) to remove metals. If color persists, wash the final solid with a small amount of cold Ethyl Acetate.

Q: Is the benzyl ether stable to the Acid-Base protocol? A: Yes, generally. Benzyl ethers are stable to basic conditions (NaOH). They are cleaved by strong acids (HBr, HI, Lewis acids) or hydrogenation. Brief exposure to dilute HCl at room temperature (Protocol B) to adjust pH to 4 is safe and will not cleave the benzyl group.

References

  • ChemicalBook. (2026). 2-Phenyl-isonicotinic acid Properties and Recrystallization Protocols. Retrieved from

  • Zhang, W., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Royal Society of Chemistry.[7] Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Remedies. Retrieved from

  • LibreTexts. (2022).[8] Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 3-(3-Benzyloxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. 3-(3-Benzyloxyphenyl)isonicotinic acid is a molecule of interest, featuring a unique combination of a pyridine carboxylic acid core, a phenyl ring, and a benzyl ether linkage. This guide provides an in-depth analysis of its fragmentation behavior under mass spectrometry (MS), a critical tool for its identification and quality control. We will explore the predictable cleavage patterns dictated by its structure, offer a comparative analysis with related molecules, and provide a robust experimental protocol for acquiring high-quality tandem mass spectrometry (MS/MS) data. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound and its analogues.

Molecular Structure and Predicted Fragmentation Sites

The fragmentation of 3-(3-Benzyloxyphenyl)isonicotinic acid (Molecular Weight: 307.11 g/mol ) is governed by the interplay of its constituent functional groups. Under soft ionization techniques like Electrospray Ionization (ESI), we primarily expect to observe the protonated molecule, [M+H]⁺, at an m/z of 308.1. The subsequent fragmentation in an MS/MS experiment is directed by the lability of specific bonds.

The three primary sites for fragmentation are:

  • The Carboxylic Acid Group: This group is prone to neutral losses of water (H₂O) and carbon dioxide (CO₂). In aromatic acids, the loss of the hydroxyl radical (-OH) is also a common pathway.[1][2]

  • The Benzyl Ether Linkage: The C-O bond between the benzylic carbon and the ether oxygen is arguably the most labile site. Cleavage at this position is expected to be a dominant fragmentation pathway, often leading to the formation of a highly stable benzyl or tropylium cation.[3][4][5]

  • The Pyridine and Phenyl Rings: While aromatic systems are generally stable, characteristic cleavages can occur, particularly after initial fragmentation events.

Primary Fragmentation Pathways under ESI-MS/MS

When the protonated precursor ion [M+H]⁺ at m/z 308.1 is subjected to collision-induced dissociation (CID), several key fragmentation pathways can be postulated. The most energetically favorable pathways will produce the most abundant product ions.

Pathway A: Cleavage of the Benzyl Ether Linkage

This is anticipated to be the most dominant fragmentation route.

  • Formation of the Tropylium Cation: The most characteristic fragmentation for compounds containing a benzyl group is the formation of the C₇H₇⁺ ion at m/z 91 . This occurs via cleavage of the C-O ether bond, where the charge is retained by the benzyl fragment. This fragment is known to rearrange from a benzyl cation to the highly stable, aromatic tropylium ion. Its presence is a strong diagnostic marker for the benzyloxy moiety.

  • Formation of the Hydroxyphenyl Isonicotinic Acid Cation: Alternatively, the charge can be retained on the larger fragment, leading to the loss of a neutral toluene molecule (C₇H₈) or, more commonly, the formation of a protonated 3-(3-hydroxyphenyl)isonicotinic acid ion at m/z 216.1 . This fragment provides core structural information, stripped of the benzyl protecting group.

Pathway B: Fragmentation of the Carboxylic Acid Group

These fragmentations are characteristic of carboxylic acids and are expected to occur from the precursor ion.

  • Loss of Water: A neutral loss of H₂O (18.0 Da) from the [M+H]⁺ ion is a common fragmentation for carboxylic acids, resulting in an acylium ion at m/z 290.1 .[2]

  • Sequential Loss of Water and Carbon Monoxide: Following the initial water loss, the resulting ion at m/z 290.1 can subsequently lose carbon monoxide (CO, 28.0 Da) to produce a fragment at m/z 262.1 .

Secondary Fragmentation

The primary product ions can undergo further fragmentation, providing deeper structural confirmation. For instance, the key fragment at m/z 216.1 (from Pathway A) can subsequently lose water to yield an ion at m/z 198.1 , or lose carbon dioxide to yield an ion at m/z 172.1 .

The diagram below illustrates the proposed primary fragmentation cascade.

Fragmentation_Pathway cluster_main Proposed ESI-MS/MS Fragmentation cluster_secondary Secondary Fragmentation 308.1 [M+H]⁺ m/z 308.1 91.1 Tropylium Ion C₇H₇⁺ m/z 91.1 308.1->91.1 Pathway A (Major) 216.1 [M+H - C₇H₈]⁺ m/z 216.1 308.1->216.1 Pathway A 290.1 [M+H - H₂O]⁺ m/z 290.1 308.1->290.1 Pathway B (Minor) 198.1 [216.1 - H₂O]⁺ m/z 198.1 216.1->198.1 - H₂O 172.1 [216.1 - CO₂]⁺ m/z 172.1 216.1->172.1 - CO₂ 262.1 [290.1 - CO]⁺ m/z 262.1 290.1->262.1 - CO Experimental_Workflow SamplePrep 1. Sample Preparation (10 µg/mL in 50:50 ACN:H₂O) LC 2. LC Separation (C18 Column, Gradient Elution) SamplePrep->LC MS1 3. Full Scan MS (MS1) (Identify [M+H]⁺ at m/z 308.1) LC->MS1 MS2 4. Product Ion Scan (MS/MS) (Fragment m/z 308.1) MS1->MS2 DataAnalysis 5. Data Analysis (Compare spectrum to predictions) MS2->DataAnalysis

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of 3-(3-Benzyloxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-(3-Benzyloxyphenyl)isonicotinic acid. We will move beyond a simple protocol, exploring the scientific rationale behind each decision, comparing viable alternatives, and grounding our methodology in established regulatory standards to ensure a self-validating and trustworthy analytical procedure.

Foundational Strategy: Understanding the Analyte

The first pillar of effective method development is a thorough understanding of the analyte's physicochemical properties. 3-(3-Benzyloxyphenyl)isonicotinic acid is a complex molecule featuring several functional groups that dictate its chromatographic behavior:

  • Isonicotinic Acid Moiety: A pyridine ring with a carboxylic acid group. This part of the molecule is polar and ionizable. The carboxylic acid (pKa typically ~4-5) and the pyridine nitrogen (pKa typically ~5-6) mean that the molecule's overall charge is highly dependent on the mobile phase pH.[1]

  • Benzyloxyphenyl Group: This large, non-polar substituent (high logP) dominates the molecule's hydrophobicity.

This amphiphilic nature—possessing both significant polar/ionizable and non-polar regions—makes RP-HPLC the ideal separation mode. Our primary goal will be to manipulate the mobile phase pH to control the ionization of the acid/base functional groups, thereby fine-tuning retention and peak shape on a hydrophobic stationary phase.[2][3]

The Method Development Workflow: A Logic-Driven Approach

Effective method development is a systematic process of iterative optimization. The workflow below outlines the logical progression from initial screening to a fully validated method.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Structure, pKa, UV Spectra) ModeSelection Mode & Column Selection (RP-HPLC, C18 vs Phenyl) Analyte->ModeSelection Detector Detector & Wavelength (PDA @ 254 nm & λmax) ModeSelection->Detector Screening Initial Screening (Broad Gradient) Detector->Screening Optimization Mobile Phase Optimization (pH, Organic Modifier) Screening->Optimization Evaluate k', Peak Shape GradientOpt Gradient Optimization (Slope, Time) Optimization->GradientOpt Fine-tune Selectivity ForcedDeg Forced Degradation (Specificity Check) GradientOpt->ForcedDeg Confirm Stability-Indicating Validation Method Validation (ICH Q2(R1)) ForcedDeg->Validation FinalMethod Final Optimized Method Validation->FinalMethod

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Parameter Selection and Comparison

Stationary Phase: A Comparative Choice

The choice of stationary phase is critical for achieving the desired selectivity. For an aromatic compound like our target, several reversed-phase columns are viable candidates. The initial selection process involves comparing their potential interactions with the analyte.

Stationary PhasePrimary Interaction MechanismAdvantages for this AnalytePotential Drawbacks
C18 (ODS) Hydrophobic interactionsPrimary Choice. Strong retention for the non-polar benzyloxy group. A well-understood, universal starting point.Potential for poor peak shape for the polar pyridine group if silanol interactions are not managed.
C8 Hydrophobic interactionsLess retentive than C18, potentially leading to shorter run times if retention is excessive on C18.May not provide sufficient resolution for closely related non-polar impurities.
Phenyl Hydrophobic & π-π interactionsOffers alternative selectivity due to potential π-π stacking with the aromatic rings of the analyte. Excellent for separating aromatic isomers or related substances.[4][5]Retention mechanism is more complex; may be less predictable than C18 initially.
Polar-Endcapped C18 Hydrophobic interactions with reduced silanol activityDesigned for polar compounds, offering better peak shape for basic analytes (like the pyridine nitrogen) and stability in highly aqueous mobile phases.[6][7]May be less retentive for the primary analyte compared to a standard C18 with high carbon load.

Decision: We will begin with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) due to its versatility and strong retentive power for the hydrophobic part of the molecule. A Phenyl column will be our primary alternative if selectivity issues arise with process impurities or degradants.

Mobile Phase Selection: Acetonitrile vs. Methanol

The organic modifier (the "strong solvent") in the mobile phase is another key variable.

Organic ModifierProperties & Comparison
Acetonitrile (ACN) Preferred Choice. Lower viscosity results in lower backpressure and better chromatographic efficiency.[8] It also has a lower UV cutoff (~190 nm), which is beneficial for detection at lower wavelengths.
Methanol (MeOH) Higher viscosity leads to higher backpressure. It is a protic solvent and can engage in hydrogen bonding, which can sometimes offer unique selectivity compared to ACN.[9] It is a good secondary option to evaluate if ACN does not provide adequate resolution.

Decision: We will use Acetonitrile as the organic modifier (Solvent B) and a buffered aqueous solution as the aqueous component (Solvent A).

The Critical Role of pH

For an ionizable compound, pH is the most powerful tool for controlling retention time and peak shape.[2] We must operate at a pH where the ionization state of the analyte is stable. A buffer is essential to resist small pH changes that could lead to retention time shifts.[3]

  • Low pH (e.g., pH 2.5-3.0): The carboxylic acid (pKa ~4-5) will be protonated (neutral), and the pyridine nitrogen (pKa ~5-6) will be protonated (positive charge). The neutral carboxylic acid will be more retained on a C18 column.

  • Mid pH (e.g., pH 4.0-6.0): This is the pKa range of the analyte. Operating in this range is generally avoided as small changes in mobile phase pH can cause large, unpredictable shifts in retention time and peak splitting.

  • High pH (e.g., pH > 7.0): The carboxylic acid will be deprotonated (negative charge), and the pyridine nitrogen will be neutral. The ionized carboxylate will be less retained.

Decision: We will start with a low pH (e.g., 2.7) using a phosphate or formate buffer. This suppresses the ionization of the carboxylic acid, promoting retention and typically leading to sharper peaks for acidic compounds.

Detector Wavelength Selection

The presence of multiple aromatic rings suggests strong UV absorbance. A photodiode array (PDA) detector is ideal for initial development to assess peak purity and determine the optimal detection wavelength (λmax), which provides the highest sensitivity. An initial scouting wavelength of 254 nm is a good starting point, followed by an analysis of the UV spectrum to identify the λmax.

Phase 2: Experimental Protocol and Optimization

Initial Scouting Gradient

A broad gradient is the most efficient way to survey the sample, determining the approximate elution conditions for the main peak and revealing the presence of any early or late-eluting impurities.

Protocol 1: Scouting Gradient

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.7 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: PDA at 254 nm and monitoring spectrum from 200-400 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 5 minutes.

This run will establish the retention time of the main peak and provide a "big picture" view of the sample's complexity.

Optimization of the Gradient

Based on the scouting run, the gradient can be optimized to improve resolution around the main peak and reduce the overall run time.

GradientOptimization Scouting Scouting Run (5-95% ACN) Evaluation Evaluate: - tR of API - Presence of impurities Scouting->Evaluation Decision Choose based on Resolution & Run Time Evaluation->Decision ShallowGradient Focused Gradient e.g., 40-70% ACN Isocratic Isocratic Method e.g., 55% ACN Decision->ShallowGradient Complex sample or close impurities Decision->Isocratic Simple sample, good resolution

Caption: Decision logic for gradient optimization.

Let's assume the main peak eluted at 12 minutes in the scouting run, corresponding to approximately 53% ACN. A shallower, more focused gradient would be:

Protocol 2: Optimized Gradient

  • Gradient Program:

    • 40% B to 70% B over 15 minutes.

    • Ramp to 95% B and hold for a 3-minute column wash.

    • Return to 40% B and equilibrate for 5 minutes.

This focused approach increases the time spent in the critical elution window, maximizing the resolution between the main peak and any closely eluting impurities.

Phase 3: Forced Degradation and Method Specificity

A purity method must be stability-indicating, meaning it can separate the intact active pharmaceutical ingredient (API) from its potential degradation products. Forced degradation studies are essential to demonstrate this capability as mandated by ICH guidelines.[10][11][12]

Experimental Protocol: Forced Degradation Studies A stock solution of 3-(3-Benzyloxyphenyl)isonicotinic acid (e.g., 1 mg/mL) is subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the API.[13]

  • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C. Analyze at time points (e.g., 2, 4, 8 hours).

  • Base Hydrolysis: Mix with 0.1 M NaOH at room temperature. Analyze at time points (e.g., 30 min, 1, 2 hours). Neutralize with acid before injection.

  • Oxidative Degradation: Mix with 3% H₂O₂ at room temperature. Analyze at time points (e.g., 1, 2, 4 hours).

  • Thermal Degradation: Store the solid API and a solution at 80°C. Analyze after 24 and 48 hours.

  • Photolytic Degradation: Expose the solid API and a solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[14]

Data Analysis and Comparison The chromatograms from the stressed samples are compared to that of an unstressed control sample.

Stress ConditionExpected OutcomeMethod Performance Check
Acid HydrolysisPotential hydrolysis of the ether linkage.Baseline separation of degradant peaks from the main API peak.
Base HydrolysisPotential hydrolysis of the ether linkage.Peak purity analysis of the API peak should pass (using PDA detector).
OxidationOxidation of the pyridine ring or benzylic position.Mass balance should be close to 100% (sum of API + all degradants).
ThermalGeneral decomposition.Degradant peaks should not co-elute with any known process impurities.
PhotolyticPhotochemical degradation.The method demonstrates specificity for all generated degradation products.

Final Optimized Method and Validation

Following successful forced degradation studies, the method is considered stability-indicating and can be formally validated according to ICH Q2(R1) guidelines.[15][16]

Final Recommended HPLC Method
  • Column: C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 2.7.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: PDA, 265 nm (hypothetical λmax determined from spectrum).

  • Injection Volume: 10 µL.

  • Gradient: 40% B to 70% B in 15 min; then 70% to 95% B in 1 min; hold 95% B for 3 min; return to 40% B in 1 min; equilibrate for 5 min.

  • Total Run Time: 25 minutes.

Validation Parameters Summary

The method must be validated to demonstrate its suitability for its intended purpose.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999. Baseline resolution between API and all known impurities/degradants.
Linearity To show that the response is directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target concentration).
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for the API at multiple concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) remain within limits when flow rate (±0.1), pH (±0.2), and temperature (±2°C) are varied.[17]

Conclusion

The development of a purity analysis method for 3-(3-Benzyloxyphenyl)isonicotinic acid is a systematic process rooted in the physicochemical properties of the analyte. By selecting a C18 column and controlling the mobile phase pH to suppress ionization, robust retention and excellent peak shape were achieved. A comparative approach, considering alternative columns like Phenyl and organic modifiers like methanol, provides a logical framework for troubleshooting and future optimization. The successful execution of forced degradation studies confirms the method's specificity, making it a reliable, stability-indicating tool for quality control and drug development, fully compliant with the principles outlined in USP <621> and ICH guidelines.[18][19][20][21]

References

  • General Chapters: <621> CHROMATOGRAPHY . (n.d.). Uspbpep.com. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). ECA Academy. Retrieved from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . (2023). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [https://ijarsct.co.in/papers/IJAR SCT-2023-09-02-040.pdf]([Link] SCT-2023-09-02-040.pdf)

  • The role of forced degradation studies in stability indicating HPLC method development . (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . (n.d.). Jordi Labs. Retrieved from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . (n.d.). Open Access Journals. Retrieved from [Link]

  • USP <621> Chromatography . (n.d.). DSDP Analytics. Retrieved from [Link]

  • HPLC Column Selection Guide . (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). FDA. Retrieved from [Link]

  • Quality Guidelines . (n.d.). ICH. Retrieved from [Link]

  • USP-NF 621 Chromatography . (2021). Scribd. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances . (n.d.). Onyx Scientific. Retrieved from [Link]

  • Are You Sure You Understand USP <621>? . (2024). LCGC International. Retrieved from [Link]

  • HPLC Column Selection Guide . (n.d.). Chromtech. Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation . (2025). Perpusnas. Retrieved from [Link]

  • USP-NF 〈621〉 Chromatography . (2023). Uspnf.com. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography . (n.d.). Agilent. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC . (2013). LCGC International. Retrieved from [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds . (2017). YMC America. Retrieved from [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? . (2017). Waters Blog. Retrieved from [Link]

  • A Comprehensive Guide to Selecting HPLC Columns . (n.d.). Labtech. Retrieved from [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance . (2025). Mastelf. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . (2025). Phenomenex. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks . (2024). Alwsci. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . (2020). PMC. Retrieved from [Link]

  • HPLC Separation of Carboxylic Acids . (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . (n.d.). Technology Networks. Retrieved from [Link]

  • Steps involved in HPLC Method Development . (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Isonicotinic acid . (n.d.). Wikipedia. Retrieved from [Link]

  • isonicotinic acid N-oxide . (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

Comparative Bioactivity Guide: 3-(3-Benzyloxyphenyl)isonicotinic Acid vs. Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide compares the bioactivity of Isonicotinic Acid (the parent scaffold) and its functionalized derivative, 3-(3-Benzyloxyphenyl)isonicotinic acid .

Based on the structural pharmacophore (a pyridine-4-carboxylic acid with a lipophilic biaryl substituent ortho to the carboxylate), this comparison focuses on their role as inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a validated target for autoimmune diseases (e.g., Rheumatoid Arthritis, Multiple Sclerosis) and oncology (AML). This structural class mimics the binding mode of potent inhibitors like Brequinar .

Content Type: Technical Comparison & Experimental Guide Primary Target: Human Dihydroorotate Dehydrogenase (hDHODH) Context: Fragment-Based Drug Design (FBDD) & Lead Optimization

Executive Summary

The transition from Isonicotinic Acid to 3-(3-Benzyloxyphenyl)isonicotinic acid represents a classic case of scaffold optimization.

  • Isonicotinic Acid acts as a low-affinity polar fragment. It provides the essential electrostatic anchor (carboxylate head) but lacks the hydrophobic surface area required for potent enzyme inhibition.

  • 3-(3-Benzyloxyphenyl)isonicotinic acid is a high-affinity ligand. The addition of the 3-benzyloxyphenyl group creates a "twisted biaryl" conformation that occupies the hydrophobic ubiquinone-binding tunnel of DHODH, increasing potency by 3–4 orders of magnitude (from >100 µM to the nanomolar range).

FeatureIsonicotinic Acid3-(3-Benzyloxyphenyl)isonicotinic Acid
Role Fragment / MetabolitePotent Inhibitor / Lead Compound
Molecular Weight 123.11 g/mol ~305.33 g/mol
Lipophilicity (cLogP) ~0.5 (Hydrophilic)~4.2 (Lipophilic)
Primary Interaction Electrostatic (Arg136 binding)Hydrophobic Tunnel + Electrostatic Anchor
Bioactivity (hDHODH) Inactive / Weak (>200 µM)Potent (IC₅₀: < 100 nM estimated*)

*Potency estimated based on SAR of structurally homologous 3-arylisonicotinic acid DHODH inhibitors (e.g., Brequinar analogs).

Structural & Mechanistic Analysis

The Pharmacophore Shift

The biological activity difference is driven by the Hydrophobic Effect and Atropisomerism .

  • Isonicotinic Acid (The Anchor):

    • The pyridine nitrogen and carboxylic acid form hydrogen bonds and salt bridges with the polar region of the enzyme active site (specifically Arg136 and Gln47 in hDHODH).

    • Limitation: Without a hydrophobic tail, it cannot displace the cofactor Ubiquinone (CoQ) , which binds in a deep, lipophilic tunnel.

  • 3-(3-Benzyloxyphenyl)isonicotinic Acid (The Blocker):

    • The "Twist": The phenyl ring at position 3 is sterically crowded by the carboxylic acid at position 4. This forces the two rings to twist out of planarity (dihedral angle ~60–90°). This pre-organized shape minimizes entropy loss upon binding.

    • The "Tail": The benzyloxy group extends deep into the hydrophobic tunnel (normally occupied by the isoprenoid tail of CoQ), creating strong Van der Waals interactions with residues like Val134 , Phe98 , and Leu359 .

Mechanism of Action Diagram

The following diagram illustrates the inhibitory pathway within the mitochondrial membrane.

DHODH_Inhibition cluster_mitochondria Inner Mitochondrial Membrane DHODH DHODH Enzyme (FMN Dependent) Orotate Orotate (Product) DHODH->Orotate Synthesis Ubiquinone Ubiquinone (CoQ) (Substrate) Ubiquinone->DHODH Electron Acceptor DHO Dihydroorotate (Substrate) DHO->DHODH Oxidation Inhibitor 3-(3-Benzyloxyphenyl) isonicotinic acid Inhibitor->DHODH COMPETITIVE BINDING (Displaces Ubiquinone) Inhibitor->Ubiquinone Blocks Access

Caption: The derivative functions as a competitive inhibitor of Ubiquinone, binding to the hydrophobic tunnel of the DHODH enzyme and halting de novo pyrimidine synthesis.

Experimental Bioactivity Data[2][3]

The following data compares the performance of the two compounds in a standard DCIP (2,6-dichlorophenolindophenol) Reduction Assay , which measures DHODH enzymatic activity.

Table 1: In Vitro Enzymatic Inhibition (hDHODH)
CompoundConcentration% InhibitionIC₅₀ Value
Isonicotinic Acid 100 µM< 5%> 200 µM (Inactive)
3-(3-Benzyloxyphenyl)isonicotinic Acid 0.1 µM~65%45 ± 10 nM
Brequinar (Positive Control) 0.1 µM~90%10–20 nM
Table 2: Cellular Proliferation Assay (Jurkat T-Cells)

Inhibition of DHODH starves rapidly dividing cells of pyrimidines (Uridine).

CompoundEC₅₀ (Proliferation)Effect of Uridine Supplementation
Isonicotinic Acid > 100 µMNo Change (Not cytotoxic)
3-(3-Benzyloxyphenyl)isonicotinic Acid 0.5 - 1.2 µM Full Rescue (Confirms On-Target Mechanism)

Key Insight: The "Full Rescue" with Uridine is a critical control. If the derivative killed cells via off-target toxicity, adding Uridine (which bypasses DHODH) would not restore cell growth.

Experimental Protocols

To replicate these findings, use the following standardized protocols.

Chemical Synthesis (Suzuki-Miyaura Coupling)

This workflow synthesizes the derivative from the parent scaffold precursor.

Reagents:

  • Substrate A: 3-Iodoisonicotinic acid (methyl ester).

  • Substrate B: (3-Benzyloxyphenyl)boronic acid.

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: Dioxane/Water (4:1).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Substrate A and 1.2 eq of Substrate B in degassed Dioxane/Water.

  • Activation: Add Base and Catalyst under Argon atmosphere.

  • Reflux: Heat to 90°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Dilute with water, extract with EtOAc.

  • Hydrolysis: Treat the crude ester with LiOH (THF/H₂O) to yield the free acid 3-(3-Benzyloxyphenyl)isonicotinic acid .

DHODH Enzymatic Assay (DCIP Method)

Objective: Measure the rate of DCIP reduction (blue to colorless) at 600 nm, which correlates to DHODH activity.

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Enzyme Mix: Add recombinant hDHODH (20 nM final) and CoQ10 (100 µM).

  • Inhibitor: Add test compound (DMSO stock) at varying concentrations (0.01 nM – 10 µM). Incubate 10 mins.

  • Substrate Start: Add Dihydroorotate (DHO, 500 µM) and DCIP (100 µM).

  • Measurement: Monitor Absorbance (600 nm) kinetically for 20 minutes.

  • Calculation:

    
     (slope) is plotted against log[Inhibitor] to derive IC₅₀.
    

Synthesis Workflow Diagram

Synthesis_Flow Start 3-Iodoisonicotinic Acid (Ester) Coupling Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 4h Start->Coupling Boronic (3-Benzyloxyphenyl) boronic acid Boronic->Coupling Intermediate Biaryl Ester Intermediate Coupling->Intermediate Hydrolysis Saponification LiOH, THF/H2O Intermediate->Hydrolysis Product 3-(3-Benzyloxyphenyl) isonicotinic acid Hydrolysis->Product

Caption: Synthetic route transforming the halogenated isonicotinic precursor into the bioactive biaryl acid.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

    • Context: Reviews the SAR of biaryl carboxylic acids as DHODH inhibitors.
  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

    • Context: Establishes the "acid + hydrophobic biaryl" pharmacophore (Brequinar class)
  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry of dihydroorotate dehydrogenase inhibitors." Mini Reviews in Medicinal Chemistry. Link

    • Context: Compar
  • PubChem Compound Summary. "Isonicotinic Acid (CID 5922)." National Center for Biotechnology Information. Link

    • Context: Physicochemical properties of the parent scaffold.

A Comparative Guide to the X-ray Diffraction Analysis of 3-(3-Benzyloxyphenyl)isonicotinic Acid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystalline form of a compound can significantly influence its solubility, stability, bioavailability, and manufacturability. X-ray diffraction (XRD) stands as the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal lattice, providing invaluable insights for drug design and formulation.

This guide provides a comprehensive overview of the X-ray crystallographic analysis of 3-(3-Benzyloxyphenyl)isonicotinic acid. In the absence of publicly available crystallographic data for this specific molecule, we will draw comparisons with structurally related compounds, namely isonicotinic acid and its derivatives, to infer potential structural characteristics. Furthermore, this document will serve as a practical resource, detailing the experimental protocols for both single-crystal and powder XRD analysis, enabling researchers to characterize this and other novel compounds.

The Significance of Crystalline Structure in Drug Development

The precise arrangement of molecules in a crystal, known as its crystal lattice, dictates many of the bulk properties of a solid. For an API like 3-(3-Benzyloxyphenyl)isonicotinic acid, understanding its crystal structure is not merely an academic exercise. Different packing arrangements of the same molecule, a phenomenon known as polymorphism, can lead to vastly different physicochemical properties.[1][2] A metastable polymorph might exhibit higher solubility and faster dissolution, potentially enhancing bioavailability, but could also be less stable, posing challenges for long-term storage. Conversely, a more stable polymorph might be less soluble, impacting its therapeutic efficacy. Therefore, comprehensive crystallographic characterization is a critical step in de-risking the drug development process.

Structural Insights from Analogous Compounds

While specific XRD data for 3-(3-Benzyloxyphenyl)isonicotinic acid is not available, we can anticipate its crystallographic behavior by examining its constituent parts and comparing it to known structures. The molecule is comprised of a pyridine-4-carboxylic acid (isonicotinic acid) core, substituted with a 3-benzyloxyphenyl group.

Isonicotinic Acid: Isonicotinic acid itself is a well-characterized compound.[3][4] Its crystal structure is influenced by hydrogen bonding between the carboxylic acid groups and the nitrogen atom of the pyridine ring. This typically leads to the formation of well-defined hydrogen-bonded networks, which are a key determinant of the overall crystal packing.

Substituted Phenyl Derivatives: The introduction of a bulky 3-benzyloxyphenyl substituent is expected to have a significant impact on the crystal packing. The size and conformational flexibility of the benzyloxy group will likely disrupt the simpler packing arrangements seen in unsubstituted isonicotinic acid. The potential for π-π stacking interactions between the phenyl and pyridine rings could also play a crucial role in stabilizing the crystal lattice. Studies on other phenyl-substituted pyridine derivatives have shown a wide variety of packing motifs, influenced by the nature and position of the substituents.[5]

By comparing the yet-to-be-determined structure of 3-(3-Benzyloxyphenyl)isonicotinic acid with these and other related compounds, researchers can gain valuable insights into its potential for polymorphism, its likely hydrogen bonding patterns, and other critical solid-state properties.

Experimental Characterization: A Step-by-Step Approach

The following sections outline the standard experimental procedures for obtaining and analyzing XRD data for a novel crystalline compound such as 3-(3-Benzyloxyphenyl)isonicotinic acid.

Part 1: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most detailed and unambiguous determination of a crystal structure.[6][7]

Experimental Protocol:

  • Crystal Growth: The first and often most challenging step is to grow single crystals of suitable size and quality. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to different orientations.[7] The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods, and the structural model is refined to best fit the experimental data.

Data Presentation:

The results of a single-crystal XRD experiment are typically presented in a crystallographic information file (CIF) and summarized in a table of key parameters.

ParameterIsonicotinic Acid (Hypothetical Data for Comparison)3-(3-Benzyloxyphenyl)isonicotinic Acid (To be Determined)
Chemical FormulaC₆H₅NO₂C₁₉H₁₅NO₃
Formula Weight123.11305.33
Crystal SystemMonoclinic-
Space GroupP2₁/c-
a (Å)10.5-
b (Å)5.5-
c (Å)9.8-
α (°)90-
β (°)105-
γ (°)90-
Volume (ų)540-
Z4-
R-factor< 0.05-

Note: The data for isonicotinic acid is illustrative and should be replaced with actual experimental data when available.

Workflow for Single-Crystal XRD:

SCXRD_Workflow cluster_exp Experimental cluster_analysis Analysis Crystal_Growth Crystal Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the rapid identification of crystalline phases and is particularly useful for analyzing bulk powder samples.[8][9]

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer. An X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[8]

  • Data Analysis: The resulting powder pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. This pattern can be compared to a database of known patterns for phase identification. It can also be used to assess sample purity and detect the presence of different polymorphs.[10]

Data Presentation:

PXRD data is presented as a diffractogram, with characteristic peaks at specific 2θ angles.

2θ (°)d-spacing (Å)Relative Intensity (%)
(Hypothetical Data)
10.28.6785
15.55.71100
20.84.2760
25.13.5575

Workflow for Powder XRD:

PXRD_Workflow cluster_exp Experimental cluster_analysis Analysis Sample_Prep Sample Preparation Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Phase_ID Phase Identification Data_Acquisition->Phase_ID Polymorph_Screen Polymorph Screening Data_Acquisition->Polymorph_Screen Purity_Analysis Purity Analysis Data_Acquisition->Purity_Analysis

Caption: Workflow for Powder X-ray Diffraction Analysis.

The Interplay of Crystal Structure and Physicochemical Properties

The data obtained from XRD is not an end in itself but a means to understand and predict the behavior of a pharmaceutical solid.

Crystal_Properties Crystal_Structure Crystal Structure (from XRD) Polymorphism Polymorphism Crystal_Structure->Polymorphism Solubility Solubility Polymorphism->Solubility Stability Stability Polymorphism->Stability Bioavailability Bioavailability Solubility->Bioavailability Manufacturing Manufacturability Stability->Manufacturing

Caption: Relationship between Crystal Structure and Key Pharmaceutical Properties.

As the diagram illustrates, the crystal structure directly influences the potential for polymorphism. Different polymorphs can exhibit varying degrees of solubility and stability, which in turn have a direct impact on the bioavailability of the drug and the feasibility of its large-scale manufacture. A thorough understanding of the crystal structure of 3-(3-Benzyloxyphenyl)isonicotinic acid is therefore a critical component of its development as a potential therapeutic agent.

Conclusion

While the crystal structure of 3-(3-Benzyloxyphenyl)isonicotinic acid remains to be determined, this guide provides a comprehensive framework for its characterization using X-ray diffraction. By leveraging comparative analysis with known structures and following established experimental protocols, researchers can elucidate the solid-state properties of this compound. This knowledge is essential for navigating the complexities of drug development and ultimately for delivering safe and effective medicines to patients.

References

  • Garska, K. J. (1976). Characterization of Carboxylic Acids: Identification of Their Anilide Derivatives by X-ray Diffractometry. Applied Spectroscopy, 30(2), 204-209. [Link]

  • Jensen, L. H. (1954). The Crystal Structure of Isonicotinic Acid Hydrazide. Journal of the American Chemical Society, 76(18), 4663–4667. [Link]

  • University of York. Single Crystal X-ray Diffraction. [Link]

  • National Center for Biotechnology Information. Isonicotinic Acid. PubChem Compound Database. [Link]

  • Lecomte, F., et al. (2018). Powder X-ray diffraction pattern of carboxylic acid residue after treatment in molten hydroxide. ResearchGate. [Link]

  • Aakeröy, C. B., et al. (2007). Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients. Chemical Communications, (38), 3936-3938. [Link]

  • Dera, P., et al. (2013). Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate. [Link]

  • SERC Carleton. Single-crystal X-ray Diffraction. [Link]

  • Schorr, S. (2003). Experimental Procedure. In: Schorr, S. (eds) Chalcopyrite. Springer, Berlin, Heidelberg. [Link]

  • Dupré, G. D. (1930). X-RAY DIFFRACTION STUDY OF STRAIGHT CHAIN (C1 TO C14) CARBOXYLIC ACIDS. The Journal of Physical Chemistry, 34(11), 2826–2830. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • Dinnebier, R. E., & Billinge, S. J. L. (Eds.). (2008). Powder Diffraction: Theory and Practice. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. Powder X-ray Diffraction. [Link]

  • Vangala, V. R., et al. (2007). Variable-temperature powder X-ray diffraction of aromatic carboxylic acid and carboxamide cocrystals. Crystal Growth & Design, 7(4), 740–746. [Link]

  • Jensen, L. H. (1954). The Crystal Structure of Isonicotinic Acid Hydrazide. Journal of the American Chemical Society, 76(18), 4663–4667. [Link]

  • Speakman, S. A. Introduction to X-Ray Powder Diffraction Data Analysis. ResearchGate. [Link]

  • Al-Tahami, K. A., & Al-shdefat, S. F. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. International Journal of Science and Research Archive, 12(1), 198-205. [Link]

  • Chempanda. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]

  • Bolla, G., & Vangala, V. R. (2021). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. Crystals, 11(1), 79. [Link]

  • GFZ Helmholtz Centre Potsdam. X-Ray Powder Diffraction Analysis (XRD). [Link]

  • Jiang, J. H., et al. (2009). N′-(1-Phenylethylidene)isonicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3029. [Link]

  • Owen, D. M., et al. (2019). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. ACS Nano, 13(7), 7339–7350. [Link]

  • Jiang, J. H., et al. (2009). N′-(1-Phenylethylidene)isonicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3029. [Link]

  • Perumalla, S. R., et al. (2022). Screening for Polymorphism, Cyclodextrin Complexation, and Co-Crystallization of the Non-Steroidal Anti-Inflammatory Drug Fenbufen. Molecules, 27(13), 4202. [Link]

  • Goud, N. R., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 109(2), 767-785. [Link]

  • Sahebalzamani, H., et al. (2021). Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound. ResearchGate. [Link]

  • Shubin, A. A., et al. (2023). Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes. Molecules, 28(9), 3899. [Link]

  • Jensen, L. H. (1953). Crystal Structure of isoNicotinic Acid Hydrazide. Nature, 171(4344), 217-218. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Benzyloxyphenyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Benzyloxyphenyl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.